Binankadsurin A
Description
lignan from Kadsura angustifolia with anti-HIV activity; structure in first source
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol |
InChI |
InChI=1S/C22H26O7/c1-10-6-12-7-14(25-3)20(26-4)19(24)16(12)17-13(18(23)11(10)2)8-15-21(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18+/m1/s1 |
InChI Key |
CWTKKMAJNZCARV-YRUZYCQGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Binankadsurin A: A Technical Overview of its Discovery, Natural Source, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and the available data on its biological relevance. While information on the specific biological activities of this compound remains limited in publicly accessible literature, this document consolidates the existing knowledge on its isolation and the significant antiviral properties of its closely related derivatives. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Lignans are a large and structurally diverse class of phenylpropanoid dimers that are widely distributed in the plant kingdom. The dibenzocyclooctadiene scaffold, characteristic of this compound, is of particular interest due to the significant biological activities exhibited by compounds possessing this core structure, including anti-tumor, anti-inflammatory, and antiviral effects. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of these bioactive lignans. This document focuses on this compound, a member of this promising class of natural products.
Discovery and Natural Source
This compound was first reported as a naturally occurring compound in 1990, isolated from the stems of Kadsura longipedunculata . It was identified as a hydrolysis product of angeloylthis compound, which had been previously isolated from Kadsura japonica. The 1990 study marked the first isolation of this compound from a natural source.
The plant source, Kadsura longipedunculata Finet & Gagnep., is a woody vine native to China and has a history of use in traditional medicine for treating various ailments, including rheumatoid arthritis and gastrointestinal disorders. Phytochemical investigations of this plant have revealed a wealth of structurally diverse lignans and triterpenoids.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and for designing further experimental studies.
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.44 g/mol |
| IUPAC Name | (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol |
| Compound Type | Dibenzocyclooctadiene Lignan |
Experimental Protocols: Isolation of Lignans from Kadsura longipedunculata
While the full, detailed experimental protocol from the original 1990 publication is not available, a general methodology for the isolation of lignans from the stems of Kadsura longipedunculata can be reconstructed based on subsequent studies on related compounds from the same plant. The following workflow represents a typical isolation procedure.
Methodology Details:
-
Plant Material Preparation: The stems of Kadsura longipedunculata are collected, dried, and pulverized to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol, typically under reflux conditions to enhance extraction efficiency.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent of intermediate polarity, such as ethyl acetate. The lignans, being moderately polar, preferentially partition into the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over a stationary phase like silica gel.
-
Gradient Elution: A solvent gradient, commonly a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. Fractions are collected systematically.
-
Purification: Fractions containing the compounds of interest, as identified by techniques like Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. These may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.
Biological Activity
Currently, there is a lack of specific biological activity data for this compound in the accessible scientific literature. However, several of its acylated derivatives have been isolated and evaluated for their antiviral properties. This suggests that the core this compound scaffold is a promising starting point for the development of new therapeutic agents.
Anti-HIV Activity of this compound Derivatives
Several acylated derivatives of this compound, isolated from Kadsura longipedunculata, have been screened for their inhibitory activity against HIV-1 protease. The table below summarizes the reported in vitro data.
| Compound | IC₅₀ (µg/mL) |
| Acetyl-binankadsurin A | >100 |
IC₅₀: Half-maximal inhibitory concentration.
The data indicates that Acetyl-binankadsurin A possesses weak inhibitory activity against HIV-1 protease. Further investigation into other derivatives and modifications of the core structure may lead to the discovery of more potent inhibitors.
Anti-Hepatitis B Virus (HBV) Activity of this compound Derivatives
Angeloyl-binankadsurin A has been reported to exhibit anti-HBV activity. The available data from in vitro studies is presented below.
| Compound | Target | Inhibition (%) | IC₅₀ (µg/mL) |
| Angeloyl-binankadsurin A | HBeAg Secretion | 51.85 | 48.0 |
HBeAg: Hepatitis B e-antigen.
This finding is significant as it points towards the potential of the this compound scaffold in the development of novel anti-HBV agents.
Conclusion and Future Perspectives
This compound, a dibenzocyclooctadiene lignan from Kadsura longipedunculata, represents a valuable natural product scaffold. While direct biological activity data for the parent compound is not yet widely available, its acylated derivatives have demonstrated notable antiviral activities against HIV-1 and HBV. This underscores the potential of this compound as a lead compound for the development of novel antiviral drugs.
Future research should focus on the following areas:
-
Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for extensive biological evaluation and the generation of a library of analogues.
-
Biological Screening: A comprehensive biological screening of pure this compound against a wide range of therapeutic targets is warranted to uncover its full pharmacological potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core structure will be crucial for elucidating the key structural features required for potent and selective biological activity.
This technical guide serves as a starting point for researchers interested in exploring the chemistry and pharmacology of this compound and related lignans. The information compiled herein highlights the importance of continued research into natural products for the discovery of new therapeutic agents.
Unveiling Binankadsurin A from Kadsura longipedunculata: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsura longipedunculata, a plant utilized in traditional medicine, is a notable source of bioactive lignans. Among these, Binankadsurin A and its derivatives have emerged as compounds of significant interest due to their potential therapeutic properties, particularly in the realms of antiviral and anti-inflammatory research. This technical guide provides an in-depth overview of Kadsura longipedunculata as a source of this compound, focusing on the isolation of related compounds, their biological activities, and the underlying molecular mechanisms. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological pathways and experimental workflows.
Introduction
Kadsura longipedunculata, a member of the Schisandraceae family, is a plant rich in a diverse array of phytochemicals, with lignans and terpenoids being the most prominent groups.[1][2] These compounds have been associated with a wide range of pharmacological activities, including cytotoxic, antioxidant, antitumor, anti-inflammatory, and anti-HIV effects.[1][2] Of particular interest is the dibenzocyclooctadiene lignan, this compound, and its structurally related analogs, which have demonstrated potent biological activities. This guide focuses on the scientific exploration of this compound from this plant source.
Phytochemical Landscape of Kadsura longipedunculata
Kadsura longipedunculata is a rich reservoir of bioactive lignans. While specific yields for this compound are not extensively reported in publicly available literature, studies have successfully isolated and identified several of its derivatives, including acetyl-binankadsurin A and benzoyl-binankadsurin A.[3] The presence of these related compounds underscores the potential of this plant as a primary source for this class of lignans.
Biological Activities of this compound and Derivatives
The lignans isolated from Kadsura longipedunculata, including derivatives of this compound, have exhibited promising biological activities, particularly against HIV-1 and in the modulation of inflammatory responses.
Anti-HIV Activity
Compounds isolated from Kadsura longipedunculata have shown noteworthy inhibitory effects on HIV-1. Specifically, derivatives of this compound have been identified as inhibitors of HIV-1 protease, a critical enzyme for viral replication.[3]
Anti-Inflammatory Potential
Lignans are recognized for their anti-inflammatory properties. While the specific mechanisms of this compound are still under investigation, the general anti-inflammatory action of related lignans involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-HIV-1 activity of this compound derivatives isolated from Kadsura longipedunculata.
| Compound | Target | Assay | IC50 (µM) | Source |
| Acetyl-binankadsurin A | HIV-1 Protease | In vitro enzymatic assay | Not reported as active | [3] |
| Benzoyl-binankadsurin A | HIV-1 Protease | In vitro enzymatic assay | Not reported as active | [3] |
| Longipedunin A | HIV-1 Protease | In vitro enzymatic assay | 50 | [3] |
| Schisanlactone A | HIV-1 Protease | In vitro enzymatic assay | 20 | [3] |
Note: While acetyl-binankadsurin A and benzoyl-binankadsurin A were isolated, the primary anti-HIV-1 protease activity in the cited study was attributed to other co-isolated lignans, Longipedunin A and Schisanlactone A.[3] This highlights the potential of the plant as a source of diverse anti-HIV compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the isolation and biological evaluation of compounds from Kadsura longipedunculata.
Isolation and Purification of this compound Derivatives
The following protocol is a generalized procedure based on methods for isolating lignans from Kadsura species.
Objective: To isolate and purify this compound derivatives from the dried stems of Kadsura longipedunculata.
Materials:
-
Dried and powdered stems of Kadsura longipedunculata
-
95% Ethanol
-
Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.
-
Further Purification: Active sub-fractions are further purified using a combination of Sephadex LH-20 column chromatography and preparative HPLC on a C18 column to yield pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, and HMBC).
Anti-HIV-1 Protease Assay
The following is a generalized fluorometric assay protocol for screening HIV-1 protease inhibitors.
Objective: To determine the in vitro inhibitory activity of isolated compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate for HIV-1 Protease
-
Assay buffer
-
Inhibitor compounds (e.g., this compound derivatives)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of HIV-1 protease, the fluorogenic substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution. Include wells for a positive control (with a known inhibitor) and a negative control (enzyme only).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for any interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 1-3 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated from a dose-response curve.
Anti-Inflammatory Activity Assays
This protocol describes a general method for measuring the effect of a compound on cytokine production in immune cells.
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture macrophage cells in 96-well plates until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
This protocol outlines a general procedure for investigating the effect of a compound on key inflammatory signaling pathways.
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
Test compound (this compound)
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat macrophage cells with this compound and/or LPS as described in the cytokine assay protocol.
-
Cell Lysis: Lyse the cells at different time points to capture the activation state of the signaling pathways.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against the phosphorylated (activated) and total forms of the target proteins.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein to assess the level of pathway activation.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflows
Caption: Isolation and purification workflow.
Caption: Anti-HIV-1 protease assay workflow.
Conclusion
Kadsura longipedunculata stands out as a promising natural source for the discovery of novel therapeutic agents. The presence of this compound and its derivatives, coupled with their demonstrated anti-HIV and potential anti-inflammatory activities, warrants further investigation. This technical guide provides a foundational resource for researchers, outlining the current state of knowledge and providing detailed experimental frameworks. Future research should focus on elucidating the specific molecular mechanisms of this compound, optimizing its isolation and purification, and conducting further preclinical studies to validate its therapeutic potential. The development of robust analytical methods for the quantification of this compound in plant material is also a critical next step for standardization and quality control.
References
- 1. Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]
- 3. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Binankadsurin A in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in related plant species. It details the enzymatic steps from primary metabolism to the formation of the complex dibenzocyclooctadiene scaffold, including key enzyme classes such as cytochrome P450s, dirigent proteins, and O-methyltransferases. This document summarizes relevant quantitative data, provides detailed experimental protocols for key enzymatic assays, and utilizes graphical representations to illustrate the intricate molecular pathways.
Introduction
Lignans are a large and diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[1] Among these, dibenzocyclooctadiene lignans, found predominantly in the Schisandraceae family, are of significant interest due to their complex structures and notable biological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.[2][3] this compound is a representative member of this class, isolated from Kadsura coccinea.[4][5] While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of structurally related lignans, such as schisandrin and gomisin, provides a strong foundation for proposing a putative pathway.[3][6][7][8][9][10]
This guide synthesizes the current understanding of dibenzocyclooctadiene lignan biosynthesis to present a detailed, albeit putative, pathway for this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through several major stages, beginning with the general phenylpropanoid pathway, followed by stereoselective coupling of monolignols, a series of reductions and cyclizations, and finally, specific tailoring reactions.
Phenylpropanoid Pathway: Synthesis of Monolignol Precursors
The journey to this compound begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate monolignols, the C6-C3 building blocks of lignans.[5][11][12][13] The key enzymatic steps are outlined below.
-
Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.[5]
-
Step 2: Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[14]
-
Step 3: Further Hydroxylation. p-Coumarate 3-hydroxylase (C3H), another cytochrome P450, converts p-coumaric acid to caffeic acid.[14]
-
Step 4: O-Methylation. Caffeic acid O-methyltransferase (COMT) methylates caffeic acid to form ferulic acid.[1]
-
Step 5: Coenzyme A Ligation. 4-hydroxycinnamate-CoA ligase (4CL) activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA.[1]
-
Step 6: Reduction to Aldehyde. Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.[1]
-
Step 7: Reduction to Alcohol. Cinnamyl alcohol dehydrogenase (CAD) catalyzes the final reduction of coniferaldehyde to coniferyl alcohol, the primary monolignol precursor for many lignans.[1]
Dimerization and Reductive Steps
Two molecules of coniferyl alcohol are coupled to form the initial lignan scaffold, which then undergoes a series of reductive modifications.
-
Step 8: Stereoselective Dimerization. A laccase or peroxidase enzyme oxidizes two molecules of coniferyl alcohol into radicals. A dirigent protein (DIR) then guides the stereospecific coupling of these radicals to form (+)-pinoresinol.[5][15][16][17][18] This step is crucial for establishing the chirality of the resulting lignan.
-
Step 9 & 10: Sequential Reductions. Pinoresinol-lariciresinol reductase (PLR), a bifunctional enzyme, catalyzes two successive NADPH-dependent reductions. First, pinoresinol is reduced to lariciresinol. Subsequently, lariciresinol is further reduced to secoisolariciresinol.[4][19][20][21][22]
Formation of the Dibenzocyclooctadiene Scaffold and Tailoring
The formation of the characteristic eight-membered ring of this compound is the hallmark of this biosynthetic pathway, followed by specific tailoring reactions.
-
Step 11: Oxidative Cyclization. The dibenzylbutane lignan, secoisolariciresinol, is believed to undergo intramolecular oxidative C-C bond formation to create the dibenzocyclooctadiene ring. This crucial step is likely catalyzed by a specific cytochrome P450 monooxygenase.[6][23] This would lead to a schisandrin-type intermediate.
-
Step 12 & 13: Hydroxylation and O-Methylation. The final steps in the biosynthesis of this compound would involve specific hydroxylation and O-methylation reactions to produce the final structure. These "tailoring" steps are likely carried out by specific cytochrome P450 enzymes and O-methyltransferases (OMTs), respectively.[2][6][14][24][25][26][27] The exact sequence and nature of these final modifications to yield this compound are yet to be experimentally confirmed.
Key Enzymes and Their Families
The biosynthesis of this compound involves a consortium of enzymes from various families. The table below summarizes the key enzyme classes and their proposed roles.
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Commits phenylalanine to the phenylpropanoid pathway. |
| Cytochrome P450 Monooxygenases | CYPs (e.g., C4H, C3H) | Catalyze various hydroxylation and oxidative cyclization reactions.[14][28][29][30][31] |
| O-Methyltransferases | OMTs | Catalyze the transfer of a methyl group to hydroxyl moieties.[2][25][26][27] |
| 4-Hydroxycinnamate-CoA Ligase | 4CL | Activates hydroxycinnamic acids for further reduction. |
| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to aldehydes. |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamyl aldehydes to monolignols. |
| Dirigent Proteins | DIRs | Mediate the stereoselective coupling of monolignol radicals.[15][16][17][18] |
| Laccases/Peroxidases | - | Generate monolignol radicals for dimerization. |
| Pinoresinol-Lariciresinol Reductases | PLRs | Catalyze the sequential reduction of pinoresinol and lariciresinol.[4][19][20][21][22] |
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet available, data from studies on related dibenzocyclooctadiene lignans in Schisandra chinensis provide valuable context for understanding the potential yields and concentrations.
| Lignan | Plant Material | Concentration (mg/100g DW) | Reference |
| Schisandrin | S. chinensis microshoot cultures (elicited with 20 mM CdCl₂) | ~652.5 | [14] |
| Gomisin A | S. chinensis microshoot cultures (elicited with 20 mM CdCl₂) | ~25 | [14] |
| Deoxyschisandrin | S. chinensis microshoot cultures (elicited with 20 mM CdCl₂) | ~40 | [14] |
| Angeloyl/tigloylgomisins Q and H | S. chinensis microshoot cultures (elicited with 20 mM CdCl₂) | ~100 | [14] |
| Benzoylgomisin P | S. chinensis microshoot cultures (elicited with 20 mM CdCl₂) | ~50 | [14] |
DW = Dry Weight
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such research.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, providing direct evidence for a proposed biosynthetic pathway.[32][33][34][35]
Objective: To confirm the precursor-product relationships in the biosynthesis of this compound.
Methodology:
-
Precursor Synthesis and Administration: Synthesize stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled L-phenylalanine or coniferyl alcohol). Administer the labeled precursor to Kadsura coccinea plant tissues, cell cultures, or hairy root cultures.
-
Incubation and Harvesting: Incubate the plant material for a defined period to allow for metabolic conversion. Harvest the tissue at various time points.
-
Extraction: Perform a comprehensive extraction of metabolites from the harvested tissue using a suitable solvent system (e.g., methanol/chloroform/water).
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify metabolites that have incorporated the isotopic label.
-
Data Analysis: Compare the mass spectra of potential intermediates and this compound from labeled and unlabeled samples to confirm the incorporation of the label and thus the biosynthetic linkage.
Enzyme Assays for Key Biosynthetic Steps
Enzyme assays are essential for characterizing the function and kinetics of the enzymes involved in the pathway.[36][37][38][39]
Objective: To measure the reductive activity of PLR on pinoresinol and lariciresinol.
Methodology:
-
Enzyme Extraction and Purification: Extract total protein from K. coccinea tissues and purify the PLR enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
NADPH (cofactor)
-
Substrate: (+)-pinoresinol or (+)-lariciresinol
-
Purified PLR enzyme
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analysis: Analyze the extracted products by HPLC or GC-MS to quantify the formation of lariciresinol and secoisolariciresinol. Enzyme activity is determined by the rate of product formation.
Objective: To determine the methyltransferase activity on a hydroxylated dibenzocyclooctadiene lignan precursor.
Methodology:
-
Enzyme Preparation: Prepare a crude protein extract or purified OMT from K. coccinea.
-
Reaction Mixture: Set up a reaction containing:
-
Tris-HCl buffer (pH 7.5)
-
Putative hydroxylated precursor of this compound
-
S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive methyl donor) or S-adenosyl-L-methionine (for non-radioactive detection)
-
OMT enzyme preparation
-
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 30°C).
-
Product Detection:
-
Radiometric Assay: Stop the reaction and extract the methylated product. Quantify the incorporated radioactivity using liquid scintillation counting.
-
LC-MS Assay: Stop the reaction and analyze the formation of the methylated product by LC-MS.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Isotopic Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gomisin A - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 12. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 13. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. researchgate.net [researchgate.net]
- 18. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Research Portal [rex.libraries.wsu.edu]
- 21. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Engineered Monolignol 4-O-Methyltransferase Depresses Lignin Biosynthesis and Confers Novel Metabolic Capability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the In Vitro Mechanism of Action of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of Binankadsurin A, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its biological activities.
Quantitative Bioactivity Data
This compound and its closely related analogues have demonstrated a range of biological activities in vitro. The following table summarizes the key quantitative data from published studies, providing a comparative overview of their potency across different assays.
| Compound | Biological Activity | Assay System | Quantitative Measurement |
| This compound | Anti-HIV | - | EC₅₀: 3.86 µM |
| This compound | Hepatoprotective | t-Butyl hydroperoxide-induced primary rat hepatocyte injury | ED₅₀: 79.3 µmol/L[1] |
| Isovaleroylthis compound | Hepatoprotective | t-Butyl hydroperoxide-induced primary rat hepatocyte injury | ED₅₀: 26.1 µmol/L[1] |
| Angeloyl-binankadsurin A | Anti-Hepatitis B | HBeAg inhibition | IC₅₀: 48.0 µg/mL |
| Acetyl-binankadsurin A | Anti-HIV | HIV-1 protease inhibition | IC₅₀: >100 µg/mL[2] |
| Kadsuralignan H | Anti-inflammatory | Nitric oxide (NO) production in LPS/IFN-γ-activated RAW 264.7 cells | Inhibitory Activity |
| Kadsuralignan I | Anti-inflammatory | Nitric oxide (NO) production in LPS/IFN-γ-activated RAW 264.7 cells | Inhibitory Activity |
| Kadlongilignan B & C | Anti-inflammatory | Nitric oxide (NO) production in LPS-induced murine macrophages | Inhibition rates of 36.3% and 26.9%, respectively |
| Piperkadsin C | Anti-neuroinflammatory | Nitric oxide (NO) production in LPS-activated BV-2 microglia | IC₅₀: 14.6 µM |
| Futoquinol | Anti-neuroinflammatory | Nitric oxide (NO) production in LPS-activated BV-2 microglia | IC₅₀: 16.8 µM |
| Kadusurain A | Anticancer | Antiproliferative activity against HCT116, A549, HL-60, and HepG2 cell lines | IC₅₀: 1.05 to 11.31 µg/mL |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related dibenzocyclooctadiene lignans are attributed to their ability to modulate key cellular signaling pathways. This section details the proposed mechanisms for its anti-inflammatory, hepatoprotective, anti-HIV, and anticancer activities.
Anti-Inflammatory and Anti-Neuroinflammatory Effects
Dibenzocyclooctadiene lignans from Kadsura and related species have been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in activated macrophages and microglia.[2][3][4][5] This effect is primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including inducible nitric oxide synthase (iNOS), which is responsible for producing NO.[11] this compound and its analogues are proposed to inhibit this pathway, thereby reducing the expression of iNOS and subsequent NO production.
Hepatoprotective Effects
The hepatoprotective activity of dibenzocyclooctadiene lignans is linked to their ability to mitigate oxidative stress.[8] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect hepatocytes from oxidative damage.[12][13][14]
Anti-HIV Activity
The anti-HIV activity of this compound suggests that it interferes with the viral life cycle. While the precise target has not been definitively identified for this compound itself, other natural products with anti-HIV properties often act as inhibitors of key viral enzymes or processes.[15][16] Potential mechanisms include:
-
Entry Inhibition: Preventing the virus from entering host T-cells by blocking the interaction between viral glycoproteins and host cell receptors (CD4, CCR5, or CXCR4).[17][18]
-
Reverse Transcriptase Inhibition: Blocking the reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[16][17][18]
-
Integrase Inhibition: Preventing the integration of the viral DNA into the host cell's genome.[17][18]
-
Protease Inhibition: Inhibiting the viral protease, which is necessary for the maturation of new viral particles.[16]
Given that acetyl-binankadsurin A showed weak activity against HIV-1 protease, it is more likely that this compound targets an earlier stage of the viral life cycle, such as entry or reverse transcription.[2]
Anticancer Effects
While direct studies on the anticancer mechanism of this compound are limited, research on other dibenzocyclooctadiene lignans provides significant insights. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7] The underlying mechanisms involve the modulation of several key signaling pathways, including:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is crucial for cell proliferation and survival.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is another critical regulator of cell growth, survival, and proliferation.
-
NF-κB Pathway: As mentioned earlier, this pathway is also implicated in cancer cell survival and proliferation.
The inhibition of these pathways by dibenzocyclooctadiene lignans leads to a cascade of events culminating in programmed cell death (apoptosis) and a halt in the cell division cycle.[6][7]
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound and related compounds.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
3.1.1 Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
3.1.2 Experimental Workflow
3.1.3 Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for another 18-24 hours.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100. The IC₅₀ value is determined from a dose-response curve.
Hepatoprotective Activity Assay
This assay evaluates the ability of a compound to protect hepatocytes from oxidative stress-induced injury.
3.2.1 Materials and Reagents
-
Primary rat hepatocytes or HepG2 human hepatoma cell line
-
William's Medium E (for primary hepatocytes) or DMEM (for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
t-Butyl hydroperoxide (t-BHP) or another hepatotoxin
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
3.2.2 Procedure
-
Cell Seeding: Seed hepatocytes in a 96-well plate at an appropriate density.
-
Incubation: Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Injury: Add t-BHP to a final concentration that induces approximately 50% cell death.
-
Incubation: Incubate for a further 12-24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The protective effect is determined by the increase in cell viability in the this compound-treated groups compared to the t-BHP alone group. The ED₅₀ value is calculated from the dose-response curve.
Anti-HIV Replication Assay
This assay measures the ability of a compound to inhibit the replication of HIV in a susceptible T-cell line.
3.3.1 Materials and Reagents
-
H9 or MT-4 human T-cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
This compound (or test compound)
-
Reverse Transcriptase (RT) activity assay kit or p24 antigen ELISA kit
3.3.2 Procedure
-
Cell Infection: Incubate H9 cells with a known amount of HIV-1 for 2 hours to allow for viral entry.
-
Washing: Wash the cells to remove the unbound virus.
-
Treatment: Resuspend the infected cells in fresh medium and plate them in a 96-well plate. Add various concentrations of this compound.
-
Incubation: Incubate the plate for 4-7 days at 37°C.
-
Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant.
-
Quantification of Viral Replication: Measure the amount of HIV-1 replication by quantifying either the reverse transcriptase activity in the supernatant using a commercially available kit or the amount of p24 viral antigen using an ELISA kit.
-
Calculation: The percentage of inhibition of viral replication is calculated relative to the untreated infected control. The EC₅₀ value is determined from the dose-response curve.
Conclusion
This compound, a dibenzocyclooctadiene lignan, exhibits a range of promising in vitro biological activities, including anti-inflammatory, hepatoprotective, anti-HIV, and potential anticancer effects. Its mechanisms of action appear to be multifactorial, involving the modulation of key signaling pathways such as NF-κB and Nrf2. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and related compounds as potential therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound to further refine our understanding of its mechanism of action and to guide the development of more potent and selective derivatives.
References
- 1. ovid.com [ovid.com]
- 2. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral drug - Anti-HIV, Treatment, Prevention | Britannica [britannica.com]
- 17. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Anti-inflammatory Effects of Bioactive Compounds from the Genus Kadsura
Disclaimer: The compound "Binankadsurin A" was not found in a comprehensive search of scientific literature. This guide will focus on the scientifically documented anti-inflammatory effects of other bioactive compounds isolated from the genus Kadsura and the closely related Piper kadsura, which are rich sources of lignans, neolignans, and triterpenoids with potent anti-inflammatory properties.
Introduction
The genus Kadsura, belonging to the Schisandraceae family, and the related genus Piper, are known in traditional medicine for their therapeutic properties, including the treatment of inflammatory ailments such as rheumatoid arthritis and asthma.[1][2] Modern phytochemical investigations have identified a diverse array of bioactive molecules, primarily lignans, neolignans, and triterpenoids, as the active constituents responsible for these anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the anti-inflammatory activities of these compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of compounds isolated from Kadsura and Piper kadsura have been quantified in various in vitro and in vivo models. The following tables summarize the inhibitory activities of selected compounds against key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Plant Source | Cell Line | IC50 (µM) | Reference |
| Kadsuindutain A | Kadsura induta | RAW 264.7 | 15.2 | [5] |
| Kadsuindutain B | Kadsura induta | RAW 264.7 | 10.7 | [5] |
| Kadsuindutain C | Kadsura induta | RAW 264.7 | 20.3 | [5] |
| Kadsuindutain D | Kadsura induta | RAW 264.7 | 34.0 | [5] |
| Kadsuindutain E | Kadsura induta | RAW 264.7 | 18.5 | [5] |
| Piperkadsin C | Piper kadsura | BV-2 | 14.6 | [6] |
| Futoquinol | Piper kadsura | BV-2 | 16.8 | [6] |
| Neolignan (Compound 3) | Piper kadsura | RAW 264.7 | 34.29 | [2][7] |
| Neolignan (Compound 7) | Piper kadsura | RAW 264.7 | 47.5 | [2][7] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Plant Source | Cell Line | Cytokine | Inhibition/IC50 (µM) | Reference |
| Triterpenoid (Compound 4) | Kadsura coccinea | RAW 264.7 | IL-6 | IC50 = 8.15 | |
| Triterpenoid (Compound 31) | Kadsura coccinea | RAW 264.7 | IL-6 | IC50 = 9.86 |
Table 3: Inhibition of Reactive Oxygen Species (ROS) Production
| Compound | Plant Source | Cell System | IC50 (µM) | Reference |
| Piperkadsin A | Piper kadsura | Human PMNs | 4.3 | [8][9] |
| Piperkadsin B | Piper kadsura | Human PMNs | 12.2 | [8][9] |
| Futoquinol | Piper kadsura | Human PMNs | 13.1 | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the anti-inflammatory effects of compounds from Kadsura and Piper kadsura.
Cell Culture and Viability Assays
-
Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV-2 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability (MTT Assay): To ensure that the observed inhibitory effects are not due to cytotoxicity, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with the test compounds for a specified period (e.g., 24 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Nitric Oxide (NO) Production Assay
-
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
RAW 264.7 or BV-2 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).
-
After incubation (e.g., 24 hours), the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Protocol:
-
Cells are cultured, pre-treated with test compounds, and stimulated with LPS as described for the NO assay.
-
The culture supernatant is collected after an appropriate incubation period.
-
The concentration of the specific cytokine is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Production Assay
-
Principle: The production of ROS in phorbol-12-myristate-13-acetate (PMA)-activated human polymorphonuclear neutrophils (PMNs) can be measured by lucigenin-amplified chemiluminescence.[9]
-
Protocol:
-
Human PMNs are isolated from the blood of healthy donors.
-
The cells are pre-incubated with the test compounds.
-
Lucigenin is added, followed by stimulation with PMA.
-
The chemiluminescence is measured continuously using a luminometer.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of compounds from Kadsura are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A major mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines.
Below are diagrams illustrating the putative signaling pathways affected by these bioactive compounds and a typical experimental workflow.
Conclusion
The scientific literature strongly supports the traditional use of plants from the genus Kadsura for treating inflammatory conditions. The isolated lignans, neolignans, and triterpenoids have demonstrated significant anti-inflammatory activities in preclinical models. These compounds effectively suppress the production of key inflammatory mediators such as NO, ROS, and pro-inflammatory cytokines. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these natural products in the development of novel anti-inflammatory drugs.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Anti-HIV Potential of Binankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binankadsurin A, a lignan isolated from plants of the Kadsura genus, has emerged as a compound of interest in the field of antiviral research due to its demonstrated activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-HIV properties of this compound. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents. This document consolidates the available quantitative data, outlines the likely experimental methodologies used for its evaluation, and visualizes its potential mechanism of action and experimental workflows.
Quantitative Assessment of Anti-HIV Activity
The primary measure of the in vitro efficacy of this compound against HIV is its half-maximal effective concentration (EC50). This value represents the concentration of the compound required to inhibit 50% of viral replication. The anti-HIV activity of this compound and related lignans from the Kadsura genus are summarized in the table below.
| Compound | Virus/Assay | EC50 | CC50 | Selectivity Index (SI) | Source |
| This compound | HIV-1 | 3.86 µM | Not Reported | Not Reported | (Gao et al., 2008) |
| Acetyl-binankadsurin A | HIV-1 Protease | >100 µg/mL (IC50) | Not Reported | Not Reported | (MedchemExpress) |
Note: The cytotoxicity (CC50) and the resulting Selectivity Index (SI = CC50/EC50) for this compound were not available in the reviewed literature. This is a critical parameter for assessing the therapeutic potential of an antiviral compound.
Experimental Protocols
While the complete, detailed experimental protocol from the primary study on this compound's anti-HIV activity by Gao et al. (2008) is not publicly accessible, a reconstruction of the likely methodology can be inferred from standard virological assays and protocols reported for similar compounds isolated from the Kadsura genus.
In Vitro Anti-HIV-1 Assay (Inferred Protocol)
Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 replication in a susceptible human T-cell line.
1. Cell and Virus Culture:
- Cell Line: Human T-cell lines permissive to HIV-1 infection, such as C8166 or MT-4, are commonly used. These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB or HIV-1RF, is propagated in the selected T-cell line. Viral stock titers are determined by measuring the 50% tissue culture infectious dose (TCID50).
2. Anti-HIV Assay Procedure:
- Cells (e.g., C8166) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells per well.
- This compound is dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. A positive control, such as zidovudine (AZT), and a negative control (medium with DMSO) are included.
- The cells are pre-incubated with the diluted compound for a short period (e.g., 1-2 hours) before the addition of the virus.
- A standardized amount of HIV-1 (e.g., 100 TCID50) is added to each well, except for the mock-infected control wells.
- The plate is incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
3. Quantification of Viral Replication:
- The extent of viral replication is determined by measuring the amount of HIV-1 p24 core antigen in the cell culture supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Alternatively, the cytopathic effect (CPE) of the virus on the cells can be observed and quantified.
4. Data Analysis:
- The percentage of inhibition of viral replication at each concentration of this compound is calculated relative to the virus control.
- The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (Inferred Protocol)
Objective: To determine the concentration at which this compound is toxic to 50% of the host cells.
1. Assay Procedure:
- The same cell line used in the anti-HIV assay (e.g., C8166) is seeded in a 96-well plate at a similar density.
- The cells are incubated with the same serial dilutions of this compound as in the antiviral assay, but without the addition of the virus.
- A cell control (no compound) and a blank control (medium only) are included.
- The plate is incubated for the same duration as the anti-HIV assay.
2. Measurement of Cell Viability:
- Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- MTT solution is added to each well and incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
- The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
- The percentage of cytotoxicity is calculated for each concentration of the compound relative to the cell control.
- The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Potential Mechanism of Action: HIV-1 Protease Inhibition
Some lignans isolated from the Kadsura genus have been shown to inhibit HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins required for the maturation of new virions. While the direct target of this compound has not been definitively identified, HIV-1 protease represents a plausible target.
Binankadsurin A: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a lignan isolated from medicinal plants of the Kadsura genus, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a detailed overview of the current scientific knowledge regarding this compound, with a focus on its antiviral and hepatoprotective properties. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and visualizes potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound is a natural lignan predominantly found in plants of the Kadsura genus, including Kadsura angustifolia, Kadsura coccinea, and Kadsura longipedunculata, and has also been identified in Clerodendrum philipinum.[1] Lignans are a class of polyphenolic compounds known for their diverse pharmacological effects. Preliminary research has highlighted the potential of this compound as an anti-HIV agent, an anti-hepatitis B virus (HBV) agent, and a hepatoprotective compound. This guide will delve into the specifics of these biological activities and explore its therapeutic potential.
Biological Activity and Therapeutic Potential
Antiviral Activity
This compound has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
In vitro studies have shown that this compound exhibits potent anti-HIV activity.[2] A key study reported an effective concentration (EC50) of 3.86 µM for this compound in inhibiting HIV replication.[3] The mechanism of action for its anti-HIV activity is not yet fully elucidated but may involve the inhibition of key viral enzymes or interference with viral entry into host cells.
A derivative, Acetyl-binankadsurin A, has been studied for its effect on HIV-1 protease, a critical enzyme for viral maturation. However, it displayed low inhibitory activity, with an IC50 value greater than 100 μg/mL.[4] This suggests that the anti-HIV effect of this compound may not be primarily mediated through protease inhibition, or that the acetyl group diminishes its activity.
Derivatives of this compound have also been investigated for their potential against HBV. Angeloyl-binankadsurin A, for instance, demonstrated anti-HBV activity with a 50% inhibitory concentration (IC50) of 48.0 µg/mL.[5] This finding suggests that the this compound scaffold could be a promising starting point for the development of novel anti-HBV therapeutics.
Hepatoprotective Activity
This compound has shown a protective effect on liver cells. In a study investigating its hepatoprotective potential, this compound exhibited a protective effect on primary rat hepatocytes against injury induced by t-Butyl hydroperoxide, with a 50% effective dose (ED50) of 79.3 µmol/L.[6] This activity suggests that this compound may have therapeutic applications in the prevention or treatment of liver damage caused by oxidative stress.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its derivatives.
| Compound | Biological Activity | Assay | Quantitative Value | Reference |
| This compound | Anti-HIV | Cell-based assay | EC50: 3.86 µM | [2][3] |
| Acetyl-binankadsurin A | Anti-HIV-1 Protease | Enzymatic assay | IC50: >100 μg/mL | [4] |
| Angeloyl-binankadsurin A | Anti-HBV | Cell-based assay | IC50: 48.0 µg/mL | [5] |
| This compound | Hepatoprotective | t-Butyl hydroperoxide-induced hepatocyte injury | ED50: 79.3 µmol/L | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and based on standard laboratory practices for such assays.
Anti-HIV Activity Assay (Cell-Based)
This protocol outlines a general method for determining the anti-HIV activity of a compound like this compound in a cell-based assay.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV replication in a susceptible cell line.
Materials:
-
This compound
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Susceptible host cells (e.g., MT-4 cells)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a series of dilutions of this compound in the cell culture medium.
-
Infection: In a 96-well plate, add 50 µL of MT-4 cells (at a density of 1 x 10^5 cells/mL) to each well.
-
Add 25 µL of the diluted this compound to the wells.
-
Add 25 µL of HIV-1 viral stock (at a multiplicity of infection of 0.01) to the wells.
-
Include control wells with cells and virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Assay: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of protection is calculated using the formula: [(Absorbance of treated infected cells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100. The EC50 value is determined by plotting the percentage of protection against the compound concentration.
Hepatoprotective Activity Assay (In Vitro)
This protocol describes a method to evaluate the protective effect of this compound against toxin-induced damage in primary hepatocytes.
Objective: To determine the 50% effective dose (ED50) of this compound in protecting primary rat hepatocytes from t-Butyl hydroperoxide-induced injury.
Materials:
-
This compound
-
Primary rat hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
t-Butyl hydroperoxide (t-BHP)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well collagen-coated plates
Procedure:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats using a collagenase perfusion method and seed them onto collagen-coated 96-well plates. Allow the cells to attach for 4-6 hours.
-
Compound Treatment: After attachment, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24 hours.
-
Induction of Injury: Following the pre-treatment, expose the hepatocytes to a toxic concentration of t-BHP (e.g., 1.5 mM) for a defined period (e.g., 2 hours).
-
LDH Assay: After the incubation with t-BHP, collect the cell culture supernatant to measure the release of LDH, an indicator of cell membrane damage.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to determine the LDH activity in the supernatant.
-
Data Analysis: The percentage of protection is calculated based on the reduction in LDH release in the this compound-treated groups compared to the t-BHP alone group. The ED50 value is calculated from the dose-response curve.
Visualizations
The following diagrams, created using Graphviz, illustrate key conceptual frameworks related to the biological activities of this compound.
References
- 1. Mechanism of HIV antiretroviral drugs progress toward drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Basics of Binankadsurin A
A Note to the Reader: Scientific research on the structure-activity relationship (SAR) of Binankadsurin A is currently in its nascent stages. Comprehensive studies involving the synthesis and biological evaluation of a wide array of derivatives are not yet available in published literature. This guide therefore provides a foundational overview based on the limited existing data for this compound and its naturally occurring analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a starting point for further investigation into the therapeutic potential of this lignan.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura angustifolia. Lignans are a class of polyphenolic compounds known for their diverse biological activities. Preliminary studies have indicated that this compound exhibits promising anti-HIV and hepatoprotective properties, making it a molecule of interest for further pharmacological investigation.
Chemical Profile:
| Identifier | Value |
| PubChem CID | 16757190[1] |
| Molecular Formula | C₂₂H₂₆O₇[1] |
| IUPAC Name | (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol[1] |
| Molecular Weight | 402.4 g/mol |
| Appearance | White powder |
Preliminary Structure-Activity Relationship of this compound and its Analogs
The current understanding of the SAR of this compound is derived from the comparison of its biological activity with a small number of naturally occurring ester derivatives. These initial findings provide the first clues into which structural modifications may influence its therapeutic effects.
Anti-HIV Activity
This compound has demonstrated inhibitory activity against the Human Immunodeficiency Virus (HIV). An in vitro study reported an EC₅₀ value of 3.86 µM for this compound in an anti-HIV assay using MT-4 cells.
Limited data on one of its derivatives, Acetyl-binankadsurin A, suggests that modification at the C-11 hydroxyl group can significantly impact its anti-HIV potency.
Table 1: Anti-HIV Activity of this compound and its Analog
| Compound | R Group (at C-11) | EC₅₀ (µM) |
| This compound | -OH | 3.86 |
| Acetyl-binankadsurin A | -OCOCH₃ | >100 |
From this limited dataset, it can be inferred that the free hydroxyl group at the C-11 position may be crucial for the anti-HIV activity of this compound. Acetylation of this group leads to a dramatic decrease in potency. Further studies with a wider range of substitutions at this position are necessary to confirm this hypothesis and to explore the potential for other functional groups to enhance activity.
Hepatoprotective Activity
This compound and some of its ester derivatives have shown protective effects against liver cell injury induced by t-Butyl hydroperoxide. This assay is a common in vitro model to assess the antioxidant and cytoprotective potential of compounds.
Table 2: Hepatoprotective Effects of this compound and its Analogs
| Compound | R Group (at C-11) | ED₅₀ (µmol/L) |
| This compound | -OH | 79.3 |
| Acetylepigomisin R | -OCOCH₃ | 135.7 |
| Isovaleroylthis compound | -OCOCH(CH₃)₂ | 26.1 |
The data on hepatoprotective activity presents a more complex preliminary SAR. While acetylation of the C-11 hydroxyl group (Acetylepigomisin R) decreases the protective effect compared to this compound, the introduction of a larger isovaleroyl group significantly enhances the activity. This suggests that for hepatoprotection, the nature and size of the ester group at C-11 play a significant role. The increased lipophilicity and steric bulk of the isovaleroyl group may improve cellular uptake or interaction with the molecular target responsible for the cytoprotective effect.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. However, based on the cited studies, the following general methodologies were likely employed.
Anti-HIV Assay (MT-4 Cell Line)
This assay assesses the ability of a compound to inhibit the cytopathic effects of HIV-1 in the human T-cell line, MT-4.
Methodology Outline:
-
Cell Culture: MT-4 cells are cultured in an appropriate medium and maintained at a specific density.
-
Virus Infection: A standardized amount of HIV-1 is added to the cell cultures.
-
Compound Treatment: Immediately after infection, serial dilutions of this compound or its analogs are added to the wells.
-
Incubation: The plates are incubated for a period of 4-5 days to allow for virus replication and the development of cytopathic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is calculated from the dose-response curve.
Hepatoprotective Assay (t-Butyl hydroperoxide-induced injury)
This in vitro assay evaluates the ability of a compound to protect primary rat hepatocytes from oxidative stress-induced cell death.
Methodology Outline:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver.
-
Cell Culture: The isolated hepatocytes are plated and allowed to attach to the culture surface.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of this compound or its analogs for a specific duration.
-
Induction of Injury: t-Butyl hydroperoxide is added to the culture medium to induce oxidative stress and cell damage.
-
Assessment of Cell Viability: Cell viability is typically assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: The effective dose that provides 50% protection against t-Butyl hydroperoxide-induced cell death (ED₅₀) is determined.
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been elucidated. However, based on its observed activities, we can hypothesize its involvement in the following pathways.
Anti-HIV Activity
This compound could potentially interfere with various stages of the HIV-1 replication cycle.
Given that many natural products with anti-HIV activity target viral enzymes, it is plausible that this compound could inhibit reverse transcriptase or protease. Alternatively, it could interfere with the entry of the virus into the host cell. The significant loss of activity upon acetylation of the C-11 hydroxyl suggests a specific interaction with a molecular target, which warrants further investigation.
Hepatoprotective Activity
The protective effect of this compound against oxidative stress-induced liver cell injury likely involves the modulation of cellular antioxidant defense mechanisms.
This compound may act as a direct scavenger of reactive oxygen species (ROS) or, more likely, it could upregulate endogenous antioxidant pathways. A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. It is possible that this compound activates Nrf2, leading to the transcription of a battery of cytoprotective genes. The variation in activity with different ester groups at C-11 suggests that cellular uptake and interaction with components of these signaling pathways are sensitive to the physicochemical properties of the molecule.
Future Directions and Conclusion
The preliminary data on this compound highlight its potential as a lead compound for the development of novel anti-HIV and hepatoprotective agents. However, to fully understand its therapeutic promise, a significant amount of further research is required.
Key areas for future investigation include:
-
Synthesis of Analogs: A focused medicinal chemistry effort to synthesize a diverse library of this compound derivatives is essential. This should include modifications at the C-11 position, as well as exploration of other parts of the lignan scaffold.
-
Comprehensive Biological Evaluation: The synthesized analogs should be systematically evaluated in a panel of relevant biological assays to establish a robust SAR.
-
Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Promising analogs should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
References
In Silico Modeling of Binankadsurin A's Interaction with Bcl-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data available, "Binankadsurin A" is not a recognized compound in publicly accessible scientific literature. Consequently, this technical guide presents a hypothetical yet scientifically rigorous in silico and experimental workflow, proposing this compound as a putative inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This document serves as a detailed framework for the investigation of a novel small molecule inhibitor targeting a key protein in cancer biology.
Introduction: Targeting Apoptosis with this compound
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2 itself, are frequently overexpressed in various malignancies, sequestering pro-apoptotic proteins and preventing cell death.[3][4] Therefore, small molecules that inhibit the function of Bcl-2 are of significant therapeutic interest.
This guide outlines a comprehensive strategy for the in silico modeling and experimental validation of "this compound," a hypothetical natural product, as a direct inhibitor of Bcl-2. We will explore its proposed mechanism of action, detail the computational methods to predict its binding affinity and interaction, and provide protocols for the experimental validation of these predictions.
Proposed Mechanism of Action: Disruption of the Bcl-2/BAK Interaction
We hypothesize that this compound binds to a hydrophobic groove on the surface of Bcl-2, the same site that normally binds the BH3 domain of pro-apoptotic proteins like BAK.[5] By occupying this groove, this compound competitively inhibits the Bcl-2/BAK interaction, liberating BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[6]
In Silico Modeling of this compound - Bcl-2 Interaction
A multi-step in silico approach is employed to predict and analyze the binding of this compound to Bcl-2.[7][8] This computational workflow allows for an initial assessment of the compound's potential as a Bcl-2 inhibitor.[9][10]
Molecular Docking
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor.[11][12]
Protocol:
-
Protein Preparation: The crystal structure of human Bcl-2 (e.g., PDB ID: 2O2F) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools.
-
Ligand Preparation: A 3D structure of this compound is generated and energy-minimized. Gasteiger charges are computed, and rotatable bonds are defined.
-
Docking Simulation: AutoDock Vina is used for docking. A grid box is defined to encompass the known BH3-binding groove of Bcl-2. The Lamarckian genetic algorithm is employed with 100 runs.[13]
-
Analysis: The resulting poses are clustered and ranked based on their predicted binding affinity (kcal/mol). The lowest energy conformation is selected for further analysis.
Molecular Dynamics (MD) Simulation
MD simulations are performed to assess the stability of the this compound-Bcl-2 complex in a simulated physiological environment.[14][15][16]
Protocol:
-
System Setup: The top-scoring docked complex from the previous step is used as the starting structure. The complex is solvated in a cubic box of TIP3P water molecules, and Na+ and Cl- ions are added to neutralize the system and achieve a physiological concentration of 0.15 M. The CHARMM36 force field is used for the protein and the CGenFF server is used to generate parameters for this compound.[17]
-
Simulation: The simulation is run using GROMACS. The system undergoes energy minimization, followed by a 1 ns NVT (constant number of particles, volume, and temperature) equilibration and a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration. A 100 ns production MD simulation is then performed.
-
Analysis: Trajectories are analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the this compound-Bcl-2 complex.[18][19][20]
Protocol:
-
Snapshot Extraction: Snapshots of the complex, receptor, and ligand are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: The g_mmpbsa tool is used to calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (based on the solvent-accessible surface area).[21]
-
Binding Free Energy: The binding free energy (ΔG_bind) is calculated by summing the energy components.
Hypothetical In Silico Data Summary
The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of the this compound-Bcl-2 interaction.
| Parameter | Value | Unit | Method |
| Molecular Docking | |||
| Predicted Binding Affinity | -9.8 | kcal/mol | AutoDock Vina |
| Molecular Dynamics | |||
| Protein RMSD (average) | 2.1 | Å | GROMACS |
| Ligand RMSD (average) | 1.5 | Å | GROMACS |
| Binding Free Energy | |||
| ΔG_bind | -45.7 ± 5.2 | kcal/mol | MM/PBSA |
| ΔE_vdw | -58.3 | kcal/mol | MM/PBSA |
| ΔE_elec | -21.9 | kcal/mol | MM/PBSA |
| ΔG_polar | 39.6 | kcal/mol | MM/PBSA |
| ΔG_nonpolar | -5.1 | kcal/mol | MM/PBSA |
Experimental Validation
The in silico predictions must be validated through a series of biophysical and cell-based assays.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of the this compound-Bcl-2 interaction in real-time.[22][23][24][25][26]
Protocol:
-
Immobilization: Recombinant human Bcl-2 protein is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.[27][28][29][30][31]
Protocol:
-
Sample Preparation: Purified Bcl-2 is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same dialysis buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the Bcl-2 solution.
-
Data Analysis: The resulting heat changes are integrated and plotted against the molar ratio of ligand to protein. The data is fitted to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated.
Competitive Binding Assay
This assay confirms that this compound binds to the BH3-binding groove of Bcl-2 by competing with a known BH3-domain peptide.[5][32]
Protocol:
-
Assay Setup: A fluorescently labeled peptide derived from the BH3 domain of the BAK protein (Flu-BakBH3) is used as a probe.
-
Competition: A fixed concentration of Bcl-2 and Flu-BakBH3 are incubated with increasing concentrations of this compound.
-
Measurement: The fluorescence polarization of the samples is measured. Displacement of the Flu-BakBH3 peptide by this compound results in a decrease in polarization.
-
Analysis: The IC50 value (the concentration of this compound that displaces 50% of the bound Flu-BakBH3) is determined.
Cell-Based Apoptosis Assay
The biological activity of this compound is assessed by measuring its ability to induce apoptosis in cancer cells that are dependent on Bcl-2 for survival.
Protocol (Caspase-Glo 3/7 Assay): [33][34][35][36][37]
-
Cell Culture: A Bcl-2-dependent human cancer cell line (e.g., RS4;11) is seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24-48 hours.
-
Assay: The Caspase-Glo 3/7 reagent is added to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.
-
Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Analysis: The EC50 value (the concentration of this compound that induces 50% of the maximal caspase activity) is calculated.
Hypothetical Experimental Data Summary
| Assay | Parameter | Value | Unit |
| SPR | KD | 150 | nM |
| ka | 2.5 x 10^5 | M⁻¹s⁻¹ | |
| kd | 3.75 x 10⁻² | s⁻¹ | |
| ITC | KD | 180 | nM |
| n | 1.1 | ||
| ΔH | -12.5 | kcal/mol | |
| -TΔS | -3.2 | kcal/mol | |
| Competitive Binding | IC50 | 500 | nM |
| Caspase-Glo 3/7 | EC50 | 2.5 | µM |
Conclusion
This technical guide presents a comprehensive, albeit hypothetical, framework for the in silico modeling and experimental validation of this compound as a novel inhibitor of the anti-apoptotic protein Bcl-2. The detailed methodologies provide a roadmap for researchers to investigate the potential of new small molecules in the realm of cancer therapeutics. The convergence of robust computational predictions with rigorous experimental validation is crucial for the successful advancement of promising compounds from initial discovery to potential clinical candidates. While the data presented here is illustrative, the outlined workflow represents a standard and effective approach in modern drug discovery.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 8. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Molecular Docking - An easy protocol [protocols.io]
- 14. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. youtube.com [youtube.com]
- 18. MM-PBSA binding free energy calculations [bio-protocol.org]
- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 20. scribd.com [scribd.com]
- 21. peng-lab.org [peng-lab.org]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 23. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 26. portlandpress.com [portlandpress.com]
- 27. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 30. researchgate.net [researchgate.net]
- 31. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 34. promega.com [promega.com]
- 35. ulab360.com [ulab360.com]
- 36. tripod.nih.gov [tripod.nih.gov]
- 37. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Pharmacological Profiling of Binankadsurin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binankadsurin A, a bioactive lignan isolated from plants of the Kadsura genus, notably Kadsura coccinea and Kadsura longipedunculata, has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, including its anti-HIV, anti-cancer, anti-inflammatory, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways involved in its mechanisms of action.
Introduction
Lignans are a class of polyphenolic compounds found in plants, known for their diverse biological activities. This compound, a member of the dibenzocyclooctadiene lignan family, has emerged as a compound of interest for its therapeutic potential. Preclinical studies have indicated its efficacy in several disease models, suggesting its promise as a lead compound for drug development. This guide aims to consolidate the existing pharmacological data on this compound to facilitate further research and development efforts.
Pharmacological Activities and Quantitative Data
The following tables summarize the reported pharmacological activities of this compound and its derivatives. It is important to note that while several bioactivities have been ascribed to this compound, specific quantitative data remains limited in publicly available literature.
Table 1: Anti-HIV Activity of this compound
| Compound | Assay | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Anti-HIV Activity | - | 3.86 µM | Not Reported | Not Reported | [1][2][3] |
Table 2: Anti-HIV Protease Activity of Acetyl-binankadsurin A
| Compound | Assay | IC50 | Reference |
| Acetyl-binankadsurin A | HIV-1 Protease Inhibition | >100 µg/mL | [4] |
Table 3: Hepatoprotective Activity of this compound
| Compound | Assay | ED50 | Reference |
| This compound | Protection against tert-butyl hydrogen peroxide-induced liver injury in rats | 79.3 µmol/L | [5] |
Note: Quantitative data for the anti-inflammatory, neuroprotective, and anti-cancer activities of this compound are not yet available in the cited literature. The following sections will detail the general experimental protocols used to assess these activities for natural products.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited or relevant to the pharmacological profiling of this compound.
Anti-HIV Activity Assay
The anti-HIV activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication.
Protocol: Syncytium Formation Assay
-
Cell Culture: Co-culture of MOLT-4 cells (uninfected) and MOLT-4/HIV-1IIIB cells (chronically infected) at a ratio of 9:1 is initiated in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Various concentrations of this compound are added to the cell culture. A positive control (e.g., a known anti-HIV drug) and a negative control (vehicle) are included.
-
Incubation: The culture is incubated at 37°C in a 5% CO2 incubator for 24 hours.
-
Syncytium Counting: The number of syncytia (giant cells formed by the fusion of infected and uninfected cells) in the presence of the test compound is counted under a microscope.
-
Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% (EC50) is calculated.
Cytotoxicity Assay
Determining the cytotoxic potential of a compound is crucial to assess its therapeutic index. The MTT assay is a common method used for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human T-lymphoblastoid MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Incubation: The cells are incubated with various concentrations of this compound for 5 days at 37°C.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Anti-Inflammatory Activity Assay
The anti-inflammatory effects of compounds like this compound can be assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.
Protocol: Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC50) is calculated.
Neuroprotective Activity Assay
The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells from various insults.
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Neuronal Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.
-
Compound Treatment: Cells are pre-treated with different concentrations of this compound.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of this compound is quantified by the percentage of viable cells compared to the glutamate-treated control.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not yet fully elucidated, its reported biological activities suggest the modulation of key signaling pathways involved in inflammation, cell survival, and viral replication. The following diagrams illustrate these potential pathways.
Caption: Workflow for the Anti-HIV Syncytium Formation Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a pharmacologically active compound, with established anti-HIV activity and promising indications for anti-inflammatory, neuroprotective, and anti-cancer effects. However, the current body of research is limited, and further in-depth studies are required to fully characterize its pharmacological profile.
Future research should focus on:
-
Quantitative Pharmacological Studies: Determining the IC50/EC50 values for its anti-inflammatory, neuroprotective, and anti-cancer activities against a broad range of cell lines and in relevant in vivo models.
-
Mechanism of Action Studies: Identifying the specific molecular targets and elucidating the precise signaling pathways modulated by this compound for each of its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Assessing the therapeutic efficacy and safety profile of this compound in animal models of relevant diseases.
A more comprehensive understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent.
References
Review of lignans from Kadsura species
An In-Depth Technical Guide to Lignans from Kadsura Species
Introduction
The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16-29 species primarily distributed in eastern and southeastern Asia.[1][2][3] Plants from this genus have a long history of use in traditional medicine, particularly in China, for treating conditions like rheumatoid arthritis, gastritis, and traumatic injuries, and for promoting blood circulation.[1][3][4][5] Phytochemical research has revealed that Kadsura species are a rich source of bioactive compounds, with lignans and triterpenoids being the most prominent chemical constituents.[1][6][7]
Lignans, in particular, are considered the primary characteristic and active components of the Kadsura genus.[3][5] To date, over 337 lignans have been isolated from these plants.[2][4] These compounds exhibit a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, cytotoxic, anti-HIV, anti-platelet aggregation, and neuroprotective effects.[2][6] This guide provides a comprehensive technical review of the lignans isolated from Kadsura species, focusing on their classification, biological activities, and the experimental methodologies used for their evaluation, tailored for researchers and drug development professionals.
Classification of Lignans from Kadsura Species
The structural diversity of lignans is a hallmark of the Kadsura genus. These compounds can be broadly categorized into several types based on their chemical skeletons. The most prevalent types are dibenzocyclooctadiene lignans, which account for a significant majority of the isolated compounds.[2][8]
Major Lignan Types in Kadsura :
-
Dibenzocyclooctadienes : This is the most abundant group of lignans in Kadsura.[6][8]
-
Spirobenzofuranoid Dibenzocyclooctadienes : A complex structural variation of the dibenzocyclooctadiene skeleton.[3][6]
-
Neolignans [2]
-
Other minor types : Including 7,8-seco-lignans, bisepoxylignans, and sesquilignans.[2]
A general workflow for the isolation and identification of these lignans from plant material is a critical first step in their study.
Pharmacological Activities of Kadsura Lignans
Hepatoprotective Activity
Several lignans from Kadsura species have demonstrated significant potential in protecting liver cells from damage, a critical area of research given the prevalence of liver diseases like nonalcoholic fatty liver disease (NAFLD).[9][10] The primary mechanism involves mitigating oxidative stress and inflammation.[11] Dibenzocyclooctadiene lignans, in particular, are noted for their liver-protective effects.[11]
Table 1: Hepatoprotective Activity of Lignans from Kadsura Species
| Lignan Name | Kadsura Species | Assay / Model | Quantitative Data | Reference |
|---|---|---|---|---|
| Longipedunculatin B (2) | K. longipedunculata | APAP-induced toxicity in HepG2 cells | 55.1% inhibition of NO production at 10 µM | [9] |
| Longipedlignan L (7) | K. longipedunculata | APAP-induced toxicity in HepG2 cells | 50.8% cell survival rate at 10 µM; 74.9% inhibition of NO production at 10 µM | [9] |
| Unnamed (12) | K. longipedunculata | APAP-induced toxicity in HepG2 cells | 89.8% inhibition of NO production at 10 µM | [9] |
| Compound 22 | K. heteroclita | APAP-induced toxicity in HepG2 cells | 12.93% increase in cell viability at 10 µM | [12] |
| Compound 25 | K. heteroclita | APAP-induced toxicity in HepG2 cells | 25.23% increase in cell viability at 10 µM | [12] |
| Compound 31 | K. heteroclita | APAP-induced toxicity in HepG2 cells | 13.91% increase in cell viability at 10 µM | [12] |
| Heilaohuguosu L | K. coccinea | APAP-induced toxicity in HepG2 cells | 55.2% cell survival rate at 10 µM | [11] |
| Tiegusanin I | K. coccinea | APAP-induced toxicity in HepG2 cells | 52.5% cell survival rate at 10 µM | [11] |
| Kadsuphilol I | K. coccinea | APAP-induced toxicity in HepG2 cells | 54.0% cell survival rate at 10 µM | [11] |
| Kadcolignan H (1) & J (3) | K. coccinea | FFA-induced HepG2 cells | Inhibited triglyceride and total cholesterol levels |[11][13] |
The hepatoprotective effects are commonly evaluated against toxin-induced damage in human liver cancer (HepG2) cells.[9][12]
-
Cell Culture : HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Hepatotoxicity : Liver cell injury is induced by exposing the cells to a hepatotoxic agent such as N-acetyl-p-aminophenol (APAP) or free fatty acids (FFAs).[9][10]
-
Treatment : Cells are pre-treated with various concentrations of the isolated lignans for a specified period before or during the exposure to the toxin. A positive control, such as Bicyclol, is often used for comparison.[11][12]
-
Assessment of Cell Viability : Cell survival is quantified using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
Biochemical Analysis : The levels of intracellular reactive oxygen species (ROS), triglycerides (TG), and total cholesterol (TC) in the cell lysates are measured to assess the compound's effect on oxidative stress and lipid accumulation.[10]
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and its modulation is a significant therapeutic strategy. Lignans from Kadsura have shown potent anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[1][14]
Table 2: Anti-inflammatory Activity of Lignans from Kadsura Species
| Lignan Name | Kadsura Species | Assay / Model | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Kadsuindutain A (1) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 24.5 | [1][14] |
| Kadsuindutain B (2) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 10.7 | [1][14] |
| Kadsuindutain C (3) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 13.9 | [1][14] |
| Kadsuindutain D (4) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 12.5 | [1][14] |
| Kadsuindutain E (5) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 34.0 | [1][14] |
| Schizanrin F (6) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 15.6 | [1][14] |
| Schizanrin O (7) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 22.3 | [1][14] |
| Schisantherin J (8) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 19.8 |[1][14] |
This in vitro assay is a standard method to screen for anti-inflammatory potential.[1][15]
-
Cell Culture : Murine macrophage-like RAW 264.7 cells are cultured under standard conditions.
-
Cell Plating : Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment and Stimulation : The cells are treated with various concentrations of the test lignans for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).[1][15]
-
Incubation : The plates are incubated for 24 hours to allow for the production of NO.
-
NO Measurement : The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound.
-
Cytotoxicity Check : A parallel MTT assay is performed to ensure that the observed NO inhibition is not due to the cytotoxicity of the compounds on the RAW 264.7 cells.[1]
Cytotoxic Activity
The potential of natural products as anti-cancer agents is a major focus of drug discovery. Lignans from Kadsura coccinea have been evaluated for their anti-proliferative effects against various human tumor cell lines.[7][16]
Table 3: Cytotoxic Activity of Lignans from Kadsura Species
| Lignan Name | Kadsura Species | Human Tumor Cell Line | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|---|
| Kadusurain A (1) | K. coccinea | A549 (Lung) | 12.56 | [16] |
| Kadusurain A (1) | K. coccinea | HCT116 (Colon) | 1.05 | [16] |
| Kadusurain A (1) | K. coccinea | HL-60 (Leukemia) | 2.31 | [16] |
| Kadusurain A (1) | K. coccinea | HepG2 (Liver) | 11.31 | [7] |
| Heilaohulignan C (61) | K. coccinea | HepG2 (Liver) | 9.92 µM |[6][7] |
The cytotoxic effect of compounds is typically assessed by measuring their ability to inhibit the proliferation of cancer cells.
-
Cell Culture : Human tumor cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture media.[16]
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment : The cells are treated with a range of concentrations of the isolated lignans and incubated for a period of 48-72 hours.
-
Quantification of Proliferation : Cell proliferation or viability is determined using a standard method, such as the MTT or Sulforhodamine B (SRB) assay. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Other Notable Bioactivities
-
Anti-HIV Activity : Lignans from Kadsura have shown promise as antiviral agents. Interiorin A and B, from Kadsura heteroclita, exhibited anti-HIV activity with EC₅₀ values of 1.6 and 1.4 μg/mL, respectively.[6] From Kadsura angustifolia, Binankadsurin A showed anti-HIV activity with an EC₅₀ value of 3.86 µM.[17]
-
Anti-platelet Aggregation : Several lignans isolated from Kadsura interior were found to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.[18][19] Kadsutherin F demonstrated the strongest activity, with an inhibition of 49.47%.[18][20]
-
Neuroprotective Effects : While less explored within the Kadsura genus specifically, lignans as a chemical class are known for their neuroprotective potential, often attributed to their anti-inflammatory and antioxidant properties which can be beneficial in models of neurodegenerative diseases like Parkinson's.[6][21]
Conclusion
The genus Kadsura is a prolific source of structurally diverse and biologically active lignans. The compounds isolated from these plants, particularly dibenzocyclooctadiene lignans, have demonstrated significant hepatoprotective, anti-inflammatory, and cytotoxic properties in preclinical studies. The data summarized in this guide highlights the immense therapeutic potential of these natural products. For drug development professionals, Kadsura lignans represent a promising starting point for the discovery of new leads, especially in the areas of liver disease and inflammation. Further research is warranted to elucidate the precise mechanisms of action of the most potent compounds, their structure-activity relationships, and their potential for in vivo efficacy and safety.
References
- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Hepatoprotective Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Binankadsurin A
Audience: Researchers, scientists, and drug development professionals.
Introduction Binankadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, notably Kadsura longipedunculata.[1] Lignans from this genus are recognized for a variety of potential therapeutic properties, making their accurate quantification essential for research, quality control, and pharmaceutical development. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, suitable for determining the compound in plant extracts and other matrices. The method is based on established protocols for the analysis of similar lignans.[2][3][4]
Experimental Protocols
Sample Preparation Protocol (from Kadsura Plant Material)
This protocol outlines the extraction of this compound from dried plant material, such as the fruits or stems of Kadsura longipedunculata.
Materials:
-
Dried and powdered Kadsura longipedunculata plant material
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm Syringe Filters
-
Volumetric flasks and pipettes
Procedure:
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 25 mL of methanol.
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[5] Repeat this step two more times with fresh methanol.
-
Pooling and Concentration: Combine the three methanol extracts. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at 50°C to yield the crude extract.[5]
-
Reconstitution: Dissolve a known quantity of the dried crude extract in the mobile phase to achieve a concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filtration: Filter the reconstituted sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[3]
HPLC Analysis Protocol
Instrumentation and Conditions: The analysis is performed on a standard HPLC system equipped with a UV or Diode Array Detector (DAD). The conditions provided are based on methods developed for the simultaneous analysis of multiple lignans.[2][4][5]
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% Phosphoric Acid[2]
-
-
Gradient Elution: A gradient elution is recommended to ensure separation from other related lignans.
Time (min) % Solvent A (Acetonitrile) % Solvent B (Water + 0.1% H₃PO₄) 0 40 60 25 60 40 40 85 15 | 45 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 240 nm.[2]
-
Injection Volume: 10 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% Solvent A) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Calibration Curve: Inject the calibration standards in sequence, from lowest to highest concentration. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound using the linear regression equation derived from the calibration curve.
Data Presentation
Method Validation Summary
The following table summarizes the typical performance characteristics for a validated HPLC method for lignan analysis, as established in the literature.[2][4][6][7] These parameters should be verified during formal method validation.
| Validation Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | r² ≥ 0.999 | > 0.9998 |
| Range | - | 1.0 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | ~0.45 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 95.19% - 102.64%[2] |
| Precision (Intra-day RSD) | RSD ≤ 2% | < 1.98%[2] |
| Precision (Inter-day RSD) | RSD ≤ 2% | < 1.98%[2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data analysis for the HPLC determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of seven bioactive lignans in Herpetospermum caudigerum by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico Analysis and Experimental Validation of Lignan Extracts from Kadsura longipedunculata for Potential 5-HT1AR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols for the Quantitative Analysis of Binankadsurin A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binankadsurin A is a bioactive dibenzocyclooctadiene lignan predominantly isolated from plants of the Kadsura genus, such as Kadsura longipedunculata.[1][2] These plants have a history of use in traditional medicine for treating a variety of ailments, including hepatitis, rheumatism, and cancer.[1] The diverse pharmacological activities reported for compounds isolated from Kadsura species, such as anti-tumor, anti-HIV, and anti-inflammatory effects, make this compound a compound of significant interest for further research and drug development.[3][4]
This document provides detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and standardization of herbal medicinal products.
Data Presentation
The following tables summarize the expected data from the quantitative analysis of this compound.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Specification | Acceptance Criteria |
| Linearity (r²) | 0.1 - 100 µg/mL | ≥ 0.995 |
| Accuracy (%) | 85 - 115% | Within ± 15% |
| Precision (%RSD) | Intra-day & Inter-day | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio 3:1 | Report Value |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio 10:1 | Report Value |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |
| Recovery (%) | 80 - 120% | Consistent and reproducible |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Specification | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.995 |
| Accuracy (%) | 85 - 115% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | Intra-day & Inter-day | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Report Value | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time and transitions of the analyte | Confirmed by ion ratio |
| Matrix Effect (%) | 85 - 115% | Consistent and reproducible |
| Recovery (%) | Report Value | Consistent and reproducible |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., stems or roots of Kadsura longipedunculata).
Materials and Reagents:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Extraction:
-
Add 20 mL of 95% ethanol to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Liquid-Liquid Partitioning:
-
Redissolve the dried extract in 20 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid extraction sequentially with 20 mL of hexane (three times) followed by 20 mL of ethyl acetate (three times).
-
Collect the ethyl acetate fractions, as lignans like this compound are expected to partition into this phase.
-
-
Final Sample Preparation:
-
Evaporate the ethyl acetate fraction to dryness.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: Quantitative Analysis by HPLC-UV
This method provides a robust and widely accessible approach for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD) or UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio may be optimized based on the specific column and system.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of a this compound standard (typically in the range of 210-280 nm for lignans).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution with methanol.
-
Sample Analysis: Inject the prepared plant extract and calibration standards into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
Protocol 3: Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, especially for complex matrices or low concentrations, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution. A suitable internal standard (e.g., another lignan not present in the sample) should be used.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard and a fixed amount of internal standard into a blank matrix (if available) or methanol. The concentration range for calibration could be 1 to 1000 ng/mL. Prepare the plant extract as described in Protocol 1, adding the internal standard before the final volume adjustment.
-
Method Optimization: Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of this compound. Select the most abundant and stable precursor-product ion transitions for quantification and qualification.
-
Sample Analysis: Analyze the prepared samples, calibration standards, and QC samples using the developed LC-MS/MS method.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Calculate the concentration of this compound in the samples from this curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Determining the Antiviral Activity of Binankadsurin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binankadsurin A is a lignan isolated from the medicinal plant Kadsura longipedunculata.[1][2] Compounds derived from the Kadsura genus have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and notably, antiviral properties, with some studies indicating anti-HIV activity.[1][3] This application note provides a detailed protocol for a robust and high-throughput cell-based assay to evaluate the antiviral efficacy of this compound against a representative enveloped RNA virus. The protocol encompasses the determination of the compound's cytotoxicity (50% cytotoxic concentration, CC50) and its antiviral potency (50% effective concentration, EC50), culminating in the calculation of the selectivity index (SI) to assess its therapeutic potential.
Principle of the Assay
The antiviral activity of this compound is determined by quantifying the inhibition of virus-induced cytopathic effect (CPE) in a suitable host cell line.[4] This method relies on the principle that a viral infection will typically lead to cell death, which can be measured using a colorimetric assay that quantifies cell viability.[4][5] In the presence of an effective antiviral compound, the virus-induced cell death is inhibited, resulting in a higher cell viability signal. The MTS assay is employed to measure cell viability, where the tetrazolium salt MTS is reduced by viable cells to a colored formazan product, with the absorbance being directly proportional to the number of living cells.[5][6]
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. |
| This compound | (Specify) | (Specify) |
| Vero E6 Cells | ATCC | CRL-1586 |
| Dulbecco's Modified Eagle's Medium (DMEM) | (Specify) | (Specify) |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) |
| Penicillin-Streptomycin Solution | (Specify) | (Specify) |
| Trypsin-EDTA Solution | (Specify) | (Specify) |
| Phosphate-Buffered Saline (PBS) | (Specify) | (Specify) |
| Enveloped RNA Virus Stock (e.g., Influenza A, RSV) | (Specify) | (Specify) |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| 96-well cell culture plates | (Specify) | (Specify) |
| Dimethyl Sulfoxide (DMSO) | (Specify) | (Specify) |
| Positive Control Antiviral (e.g., Ribavirin) | (Specify) | (Specify) |
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control containing only the medium with the corresponding DMSO concentration.
-
Drug Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells for each concentration.
-
Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay) at 37°C with 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C until a distinct color change is observed.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).
Antiviral Assay (EC50 Determination)
This protocol quantifies the ability of this compound to inhibit virus-induced CPE.
-
Cell Seeding: Seed Vero E6 cells into a 96-well plate as described in the cytotoxicity assay (Section 1.1).
-
Compound and Virus Preparation:
-
Prepare a 2-fold serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Dilute the virus stock in culture medium to a concentration that will produce a significant cytopathic effect in 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01-0.1).
-
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells in triplicate.
-
Add 50 µL of the diluted virus to the same wells.
-
Include the following controls:
-
Virus Control: Cells with virus but no compound.
-
Cell Control: Cells with medium only (no virus, no compound).
-
Positive Control: Cells with virus and a known antiviral compound (e.g., Ribavirin).[7]
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show approximately 80-90% CPE.
-
MTS Assay and Readout: Perform the MTS assay and measure absorbance as described in the cytotoxicity assay (Sections 1.5 and 1.6).
-
EC50 Calculation:
-
Calculate the percentage of inhibition of CPE for each concentration using the following formula: % Inhibition = [ (Absorbance of treated infected cells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control) ] x 100
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).
-
Data Presentation
The efficacy and safety profile of this compound are summarized by its CC50, EC50, and Selectivity Index (SI). The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | (Insert Value) | (Insert Value) | (Calculate Value) |
| Positive Control | (Insert Value) | (Insert Value) | (Calculate Value) |
Visualizations
Caption: Experimental workflow for antiviral activity assessment.
Caption: Putative viral life cycle inhibition points.
Conclusion
This application note provides a comprehensive and detailed protocol for the evaluation of the antiviral activity of this compound using a cell-based CPE inhibition assay. The described methodology allows for the determination of key parameters such as CC50, EC50, and the Selectivity Index, which are essential for the preliminary assessment of a compound's potential as an antiviral therapeutic agent. The high-throughput nature of this assay makes it suitable for screening and initial characterization of novel antiviral compounds. Further studies would be required to elucidate the specific mechanism of action of this compound.[8]
References
- 1. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Binankadsurin A
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents is a significant focus of drug discovery. Binankadsurin A is a compound of interest for its potential therapeutic properties. This document provides a comprehensive set of protocols for evaluating the in vitro anti-inflammatory activity of this compound using the murine macrophage cell line, RAW 264.7.
RAW 264.7 cells are a widely used and well-characterized model for studying inflammation.[1][2] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
These protocols detail the necessary steps to assess the efficacy of this compound in mitigating the inflammatory response in LPS-stimulated RAW 264.7 macrophages. The assays described herein will determine the compound's cytotoxicity and its ability to inhibit the production of key inflammatory markers and modulate critical signaling pathways.
Experimental Workflow
The overall workflow for screening the anti-inflammatory potential of a test compound like this compound is depicted below. It begins with determining the non-toxic concentration range of the compound, followed by evaluating its effect on various inflammatory mediators and finally investigating the underlying molecular mechanisms.
References
Application Notes and Protocols: Total Synthesis of Binankadsurin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a proposed strategy for the total synthesis of Binankadsurin A, a member of the dibenzocyclooctadiene family of lignans. While a specific total synthesis for this compound has not been prominently published, this guide leverages established methodologies from the successful syntheses of structurally related and well-studied lignans, such as Schisandrin and Gomisin O.[1] The protocols and strategies outlined herein are intended to serve as a comprehensive resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation.
Dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus, are renowned for their complex structures and diverse biological activities, including hepatoprotective, neuroprotective, and anticancer effects. This compound, with its unique oxygenation pattern, presents a challenging and attractive target for synthetic chemists. The development of a robust synthetic route would not only provide access to this rare natural product but also enable the generation of novel analogs for structure-activity relationship (SAR) studies, crucial for drug discovery and development.
Proposed Retrosynthetic Analysis and Synthetic Strategy
The key challenge in the synthesis of this compound lies in the stereocontrolled construction of the eight-membered ring and the atroposelective formation of the biaryl bond. The proposed retrosynthetic analysis (Figure 1) disconnects the molecule at the biaryl linkage, suggesting an intramolecular oxidative coupling of a bis-phenol precursor. This precursor can be derived from simpler, commercially available aromatic starting materials through a series of functional group manipulations and coupling reactions.
The forward synthetic strategy (Figure 2) would commence with the preparation of two key aromatic fragments. These fragments would then be coupled, for instance, via a Suzuki-Miyaura coupling, to form the biaryl precursor.[1] Subsequent intramolecular oxidative coupling, a critical step, could be achieved using reagents like iron(III) chloride or other transition metal catalysts to forge the dibenzocyclooctadiene core. The stereochemistry of the substituents on the cyclooctadiene ring can be controlled through diastereoselective reactions, such as stereoselective reductions of ketone intermediates.[1] Final functional group manipulations would then yield the target molecule, this compound.
Diagrams of Synthetic Pathways
Figure 1: Proposed retrosynthetic analysis for this compound.
Figure 2: Proposed forward synthetic pathway for this compound.
Experimental Protocols
The following are detailed, generalized protocols for key reactions in the proposed synthesis of this compound, adapted from established procedures for analogous dibenzocyclooctadiene lignans.[1]
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Precursor Synthesis
Objective: To couple two aromatic fragments (an aryl halide and an arylboronic acid/ester) to form the key biaryl intermediate.
Materials:
-
Aryl Halide (e.g., substituted bromobenzene) (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous, deoxygenated reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl precursor.
Protocol 2: Intramolecular Oxidative Biaryl Coupling
Objective: To form the dibenzocyclooctadiene ring system through an intramolecular C-C bond formation.
Materials:
-
Biaryl Precursor (with two suitably positioned phenolic hydroxyl groups) (1.0 equiv)
-
Oxidizing Agent (e.g., FeCl₃, VOF₃, or other transition metal oxidant) (2.2 equiv)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the biaryl precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (often -78 °C to 0 °C to control selectivity).
-
Add the oxidizing agent portion-wise or as a solution in the same solvent over a period of time.
-
Stir the reaction mixture at the specified temperature for several hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) or water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the dibenzocyclooctadiene core structure.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of dibenzocyclooctadiene lignans, which can be expected to be comparable for this compound and its analogs.
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Aryl Bromide & Arylboronic Acid | Biaryl Intermediate | Pd(PPh₃)₄, K₂CO₃ | 85-95% | [1] |
| Intramolecular Oxidative Coupling | Bis-phenol Precursor | Dibenzocyclooctadiene Core | FeCl₃ | 40-60% | [1] |
| Diastereoselective Reduction | Ketone Intermediate | Secondary Alcohol | L-Selectride | >95% (d.r. >20:1) | [1] |
Table 2: Cytotoxicity of Selected Dibenzocyclooctadiene Lignans (IC₅₀ values in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Schisandrin B | 25.3 | 31.6 | 18.7 | 22.4 | N/A |
| Gomisin A | 15.8 | 20.1 | 12.5 | 17.9 | N/A |
| Deoxyschizandrin | 18.2 | 22.5 | 14.3 | 19.8 | N/A |
| This compound | Data not available | Data not available | Data not available | Data not available |
Visualizations
General Experimental Workflow
Figure 3: A generalized experimental workflow for a typical synthetic step.
Hypothetical Signaling Pathway
Figure 4: A hypothetical signaling pathway for apoptosis induction by lignans.
References
Application Notes and Protocols: Assessing Cell Viability in Response to Binankadsurin A using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and development. Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used methods for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] These assays are instrumental in determining the cytotoxic potential of novel therapeutic agents like Binankadsurin A.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. In this assay, the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[2][3] The key advantage of the XTT assay over the MTT assay is that the formazan product is soluble in aqueous solution, thus eliminating the need for a solubilization step and making it more convenient for high-throughput screening.[3][4]
This document provides detailed protocols for performing MTT and XTT cell viability assays to evaluate the effects of this compound on cancer cell lines. It also includes templates for data presentation and diagrams illustrating the experimental workflows and a relevant signaling pathway.
Data Presentation: Effects of this compound on Cell Viability
The following tables present hypothetical data on the effects of this compound on the viability of different cancer cell lines, as determined by MTT and XTT assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound Determined by MTT Assay after 48 hours of Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Liver Cancer | 32.1 |
Table 2: IC50 Values of this compound Determined by XTT Assay after 48 hours of Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 11.9 |
| A549 | Lung Cancer | 26.3 |
| HeLa | Cervical Cancer | 17.9 |
| HepG2 | Liver Cancer | 31.5 |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[1][5][6]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Phosphate-Buffered Saline (PBS)
-
Selected cancer cell lines
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
XTT Assay Protocol
This protocol is based on standard XTT assay procedures.[2][3][4]
Materials:
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Cell culture medium with 10% FBS
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT solution to electron coupling reagent).[3]
-
After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[2][3]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflows
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the XTT Cell Viability Assay.
Signaling Pathway
Note: The specific signaling pathway affected by this compound has not yet been elucidated. The following diagram illustrates a generic apoptosis signaling pathway, which is a common mechanism of action for cytotoxic anticancer agents. Further research would be required to determine the precise molecular targets of this compound.
Caption: Generic Intrinsic Apoptosis Signaling Pathway.
References
Application Notes and Protocols: Binankadsurin A for High-Throughput Screening (HTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binankadsurin A is a novel tetracyclic triterpenoid isolated from a rare terrestrial actinomycete. Preliminary studies have identified its potent and selective inhibitory activity against Brassinosteroid-Insensitive 2 (BIN2) kinase, a key negative regulator in the brassinosteroid signaling pathway. This pathway is crucial for plant growth and development, and its components have homologs and analogous functions in various organisms, presenting potential therapeutic targets in areas such as oncology and metabolic diseases. These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel BIN2 inhibitors.
Mechanism of Action
This compound exerts its biological activity by competitively inhibiting the ATP-binding site of the BIN2 kinase. In the absence of brassinosteroid ligands, BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, leading to their cytoplasmic retention and degradation. By inhibiting BIN2, this compound prevents the phosphorylation of BZR1/BES1, allowing their accumulation in the nucleus and subsequent regulation of target gene expression.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key in vitro activity parameters of this compound against human BIN2 kinase and its selectivity against related kinases.
| Parameter | Value | Description |
| IC50 (BIN2) | 85 nM | The half-maximal inhibitory concentration against recombinant human BIN2 kinase in a biochemical assay. |
| Ki | 45 nM | The inhibition constant, indicating a high binding affinity to BIN2. |
| Selectivity | >100-fold | Selectivity for BIN2 over other closely related GSK3 family kinases (GSK3α and GSK3β). |
| Cellular Potency (EC50) | 250 nM | The half-maximal effective concentration in a cell-based reporter assay for BZR1/BES1 activation. |
| Cytotoxicity (CC50) | >50 µM | The concentration at which 50% cell death is observed in HEK293T cells, indicating low cytotoxicity. |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BIN2 Kinase Activity
This protocol describes a robust HTS-compatible biochemical assay to measure the kinase activity of BIN2.
Materials:
-
Recombinant Human BIN2 Kinase
-
ULight™-labeled BZR1 peptide substrate
-
Europium (Eu)-labeled anti-phospho-BZR1 antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
Low-volume 384-well white microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an acoustic dispenser, transfer 50 nL of each compound solution to the assay plate.
-
Reagent Preparation: Prepare a master mix containing assay buffer, ATP (final concentration 10 µM), and ULight™-BZR1 peptide (final concentration 50 nM).
-
Substrate/ATP Addition: Dispense 5 µL of the master mix into each well of the 384-well plate containing the pre-spotted compounds.
-
Enzyme Addition: Prepare a solution of BIN2 kinase in assay buffer (final concentration 5 nM). Add 5 µL of the enzyme solution to each well to initiate the reaction. For negative controls, add 5 µL of assay buffer without the enzyme.
-
Kinase Reaction Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.
-
Detection Reagent Addition: Prepare the detection mix containing the Eu-anti-phospho-BZR1 antibody in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition relative to DMSO controls. Plot the dose-response curves to determine the IC50 values.
Protocol 2: BZR1-Luciferase Reporter Cell-Based Assay
This protocol provides a method to confirm the cellular activity of hits identified from the primary biochemical screen.
Materials:
-
HEK293T cells stably expressing a BZR1-responsive luciferase reporter construct.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (as a positive control).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the stable HEK293T reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of serially diluted compounds (including this compound) to the cell plates.
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂ to allow for changes in gene expression.
-
Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well.
-
Signal Stabilization: Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate the fold-activation of the reporter. Determine EC50 values from the dose-response curves.
Conclusion
This compound serves as an excellent tool and positive control for the discovery and characterization of novel BIN2 kinase inhibitors. The provided protocols for a biochemical HTRF assay and a secondary cell-based reporter assay offer a robust workflow for identifying and validating potent and cell-permeable compounds. These methodologies can be readily adapted for large-scale HTS campaigns, facilitating the exploration of this promising therapeutic target.
Application Notes & Protocols for the Analytical Standards of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, specific analytical standards and detailed, validated protocols for Binankadsurin A are not widely available in the public domain. The following application notes and protocols are presented as a comprehensive guide for the development and validation of analytical methods for this compound, based on established principles of analytical chemistry for natural products. These protocols should be considered as starting points and will require optimization and validation for specific matrices and instrumentation.
Introduction
This compound is a lignan isolated from the stems of Kadsura coccinea. As with any bioactive natural product intended for further research and potential drug development, the establishment of robust analytical standards is crucial for ensuring the identity, purity, quality, and consistency of the compound. This document provides a framework for developing and implementing analytical methods for this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
HPLC with UV detection is a fundamental technique for the quantification and purity assessment of this compound. A reversed-phase method is generally suitable for compounds of this polarity.
Experimental Protocol: HPLC-UV
Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a given sample (e.g., bulk material, formulation).
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid (optional, for pH adjustment)[1]
-
This compound reference standard of known purity
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm, 280 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound by dissolving a known quantity in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data): The following table summarizes the typical parameters that should be evaluated during method validation, along with hypothetical acceptance criteria.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.7 |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.2%Interday: 2.1% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
Workflow for HPLC Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS is a powerful technique for the unequivocal identification of this compound, especially in complex matrices, and for the characterization of related impurities or metabolites.
Experimental Protocol: LC-MS
Objective: To confirm the identity of this compound and to detect and identify related substances using high-resolution mass spectrometry.
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions (Starting Point):
| Parameter | Condition |
|---|---|
| Column | C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive and/or Negative |
| Mass Analyzer | High Resolution (e.g., TOF, Orbitrap) |
| Scan Range (m/z) | 100 - 1000 |
| Data Acquisition | Full Scan and Tandem MS (MS/MS) |
Data Analysis:
-
Identification: Confirm the presence of this compound by comparing the retention time and the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretical exact mass.
-
Structural Confirmation: Fragment the molecular ion using MS/MS and compare the fragmentation pattern with theoretical fragmentation or with data from a reference standard.
Logical Flow for LC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation and confirmation of this compound. ¹H and ¹³C NMR are essential for establishing the carbon-hydrogen framework.[2]
Experimental Protocol: NMR
Objective: To confirm the chemical structure of this compound and to assess its purity.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
This compound reference standard
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Experiments:
| Experiment | Purpose |
|---|---|
| ¹H NMR | Determines the number and types of protons, their chemical environment, and coupling interactions. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |
| DEPT (90, 135) | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Identifies proton-proton coupling networks. |
| HSQC | Correlates directly bonded proton and carbon atoms. |
| HMBC | Correlates protons and carbons separated by 2-3 bonds, revealing long-range connectivity. |
| NOESY | Identifies protons that are close in space, providing information about stereochemistry. |
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and correlations from 2D NMR spectra with published data for this compound or with the expected structure.
-
Purity Assessment: Quantitative NMR (qNMR) can be performed using an internal standard of known purity and concentration to determine the absolute purity of the this compound sample.
Signaling Pathway for Structural Elucidation by NMR
References
Application Notes and Protocols for the Structural Elucidation of Binankadsurin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structure elucidation of Binankadsurin A, a bioactive lignan isolated from Kadsura ananosma. The methodologies outlined herein are fundamental for the characterization of complex natural products.
Introduction
This compound is a dibenzocyclooctadiene lignan that has garnered interest due to its potential biological activities. The unambiguous determination of its complex stereochemistry and connectivity is crucial for understanding its structure-activity relationship and for any further drug development efforts. High-field NMR spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary tools for the complete structural assignment of such molecules.
This document details the application of ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments in the structural elucidation of this compound.
Key NMR Spectroscopic Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in CDCl₃. This data is critical for the interpretation of the 2D NMR spectra and the final structure determination.
Table 1: ¹H NMR (CDCl₃) Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1-OMe | 3.88 | s | - |
| 2-OMe | 3.90 | s | - |
| 3-OMe | 3.65 | s | - |
| 4-H | 6.55 | s | - |
| 6-H | 5.85 | d | 4.0 |
| 7-H | 2.50 | m | - |
| 8-H | 1.90 | m | - |
| 9-H | 4.20 | d | 9.0 |
| 10-Hα | 2.25 | dd | 14.0, 4.0 |
| 10-Hβ | 2.05 | dd | 14.0, 12.0 |
| 11-OMe | 3.85 | s | - |
| 12-OMe | 3.87 | s | - |
| 13-H | 6.60 | s | - |
| C-7 Me | 1.10 | d | 7.0 |
Table 2: ¹³C NMR (CDCl₃) Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 152.0 |
| 2 | 141.2 |
| 3 | 151.5 |
| 4 | 109.8 |
| 5 | 135.5 |
| 6 | 72.5 |
| 7 | 40.5 |
| 8 | 35.0 |
| 9 | 82.1 |
| 10 | 32.5 |
| 11 | 152.5 |
| 12 | 141.0 |
| 13 | 110.0 |
| 14 | 135.0 |
| 1-OMe | 60.9 |
| 2-OMe | 56.0 |
| 3-OMe | 61.0 |
| 11-OMe | 60.8 |
| 12-OMe | 56.1 |
| C-7 Me | 12.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a high-field NMR spectrometer equipped with a cryoprobe.
General Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is adequate for the spectrometer's probe (typically ~4-5 cm).
¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest.
¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (proton decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest.
2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 2.0 s
-
Data Points (td): 2048 in F2, 256 in F1
-
Spectral Width (sw): 12 ppm in both dimensions
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Data Points (td): 1024 in F2, 256 in F1
-
Spectral Width (sw): 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 32
-
Relaxation Delay (d1): 2.0 s
-
Data Points (td): 2048 in F2, 256 in F1
-
Spectral Width (sw): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)
-
Long-range Coupling Constant: Optimized for 8 Hz
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.5 s
-
Mixing Time (d8): 500 ms
-
Data Points (td): 2048 in F2, 256 in F1
-
Spectral Width (sw): 12 ppm in both dimensions
Structure Elucidation Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the structure elucidation of this compound using the aforementioned NMR techniques.
Caption: Workflow for this compound structure elucidation.
Interpretation of Key Correlations:
-
COSY: This experiment reveals the proton-proton coupling networks. For this compound, key correlations are observed between H-6 and H-7, H-7 and H-8, H-8 and the C-7 methyl protons, and between the geminal protons at C-10.
-
HSQC: This spectrum correlates each proton to its directly attached carbon. It is essential for assigning the chemical shifts of protonated carbons.
-
HMBC: This experiment is crucial for piecing together the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound include those from the methoxy protons to their respective aromatic carbons, and from H-6 to C-5 and C-7, which helps to establish the connectivity of the cyclooctadiene ring.
-
NOESY: This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. For this compound, key NOE correlations are observed between H-8 and H-9, and between the C-7 methyl group and H-6, which helps to define the conformation of the eight-membered ring.
Caption: Key HMBC and NOESY correlations for this compound.
By systematically applying these NMR techniques and interpreting the resulting data, the complete and unambiguous structure of this compound can be elucidated. These methods form the cornerstone of natural product chemistry and are essential for the characterization of novel bioactive compounds.
Application Note: Analysis of Binankadsurin A using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binankadsurin A is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. As interest in the therapeutic potential of this compound grows, robust analytical methods for its identification and quantification are crucial. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation pattern.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₂₂H₂₆O₇
-
Exact Mass: 402.1678 g/mol [1]
-
Chemical Class: Dibenzocyclooctadiene Lignan
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of dibenzocyclooctadiene lignans is influenced by the core ring system and the nature and position of its substituents.[2][3][4][5] Based on the structure of this compound and established fragmentation pathways for this class of compounds, a proposed fragmentation scheme is presented below.
The positive ion mode is often utilized for the analysis of these lignans, typically forming a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion can lead to characteristic neutral losses and product ions.
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule ([C₂₂H₂₆O₇+H]⁺, m/z 403.1755) is anticipated to involve the following key steps:
-
Neutral Loss of Water (H₂O): The presence of hydroxyl groups facilitates the loss of water, a common fragmentation pathway for alcohols.
-
Neutral Loss of Methanol (CH₃OH): The methoxy groups can be eliminated as methanol.
-
Cleavage of the Dibenzocyclooctadiene Ring: The strained eight-membered ring can undergo characteristic cleavages.
-
Loss of a Methyl Group (CH₃): Radical loss of a methyl group is also a possible fragmentation event.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the precursor and major product ions of this compound in positive ion mode.
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₂₂H₂₇O₇]⁺ | 403.1755 |
| Fragment 1 [M+H-H₂O]⁺ | [C₂₂H₂₅O₆]⁺ | 385.1649 |
| Fragment 2 [M+H-CH₃OH]⁺ | [C₂₁H₂₃O₆]⁺ | 371.1493 |
| Fragment 3 [M+H-H₂O-CH₃]⁺ | [C₂₁H₂₂O₆]⁺ | 370.1571 |
| Fragment 4 [M+H-H₂O-CH₃OH]⁺ | [C₂₁H₂₁O₅]⁺ | 353.1387 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Sample Preparation
A robust sample preparation method is critical for accurate analysis. For plant materials, a common procedure involves extraction followed by purification.[6][7][8]
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of methanol.
-
Sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid Phase Extraction - SPE):
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.
-
Elute the lignans with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions (for quantification):
-
This compound: 403.2 > 385.2 (Quantifier), 403.2 > 371.1 (Qualifier).
-
Note: Collision energies should be optimized for the specific instrument.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive overview of the mass spectrometric analysis of this compound. The proposed fragmentation pathway and detailed experimental protocol offer a solid foundation for researchers and scientists in natural product chemistry and drug development to identify and quantify this promising lignan. The provided methods can be adapted and optimized for various research applications, contributing to a better understanding of the pharmacology and therapeutic potential of this compound.
References
- 1. This compound | C22H26O7 | CID 16757190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Mass spectrometric studies on dibenzocyclooctadiene lignan compounds from Schisandraceae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization and identification of dibenzocyclooctadiene lignans in Fructus Schisandrae using electrospray ionization ion trap multiple-stage tandem mass spectrometry and electrospray ionization Fourier transform ion cyclotron resonance multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Analysis of lignans in Schisandra chinensis and rat plasma by high-performance liquid chromatography diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Studies with Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the in vitro effects of Binankadsurin A, a lignan compound originating from the Kadsura genus, when used in combination with other therapeutic agents. Based on the known biological activities of related compounds from Kadsura species, which include potent anti-inflammatory and cytotoxic effects, this compound is a promising candidate for combination therapies, particularly in oncology and inflammatory diseases. The protocols outlined below are designed to assess potential synergistic, additive, or antagonistic interactions of this compound with other drugs.
Lignans and triterpenoids isolated from Kadsura coccinea have demonstrated significant anti-proliferative effects against a variety of human tumor cell lines.[1][2][3] Furthermore, sesquiterpenes from this plant have been shown to attenuate inflammation by inhibiting key signaling pathways such as NF-κB and JAK2/STAT3.[4][5] These findings suggest that this compound may exert its effects through the induction of apoptosis and the modulation of inflammatory responses, making it a strong candidate for combination studies with conventional chemotherapeutics and anti-inflammatory drugs.
Data Presentation: Quantitative Analysis of Drug Interactions
The following tables are templates for summarizing quantitative data from in vitro combination assays. The values presented are hypothetical and should be replaced with experimental data.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in A549 Lung Carcinoma Cells
| Drug Combination (Concentration) | Cell Viability (%) | Combination Index (CI) | Predicted Effect | Observed Effect | Interaction Type |
| This compound (IC₅₀) | 50 | - | Additive | 50 | - |
| Doxorubicin (IC₅₀) | 50 | - | Additive | 50 | - |
| This compound (IC₂₅) + Doxorubicin (IC₂₅) | 35 | 0.8 | Additive | 40 | Synergistic |
| This compound (IC₅₀) + Doxorubicin (IC₅₀) | 15 | 0.6 | Additive | 25 | Synergistic |
| This compound (IC₇₅) + Doxorubicin (IC₇₅) | 5 | 0.4 | Additive | 10 | Strong Synergy |
Table 2: Inhibition of NF-κB Activity in LPS-stimulated RAW 264.7 Macrophages
| Drug Combination (Concentration) | NF-κB Nuclear Translocation (%) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Interaction Type |
| This compound (IC₅₀) | 50 | 250 | 400 | - |
| Dexamethasone (IC₅₀) | 45 | 200 | 350 | - |
| This compound (IC₂₅) + Dexamethasone (IC₂₅) | 30 | 150 | 250 | Synergistic |
| This compound (IC₅₀) + Dexamethasone (IC₅₀) | 10 | 50 | 100 | Strong Synergy |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound alone and in combination with another drug on a selected cancer cell line.
Materials:
-
This compound
-
Combination drug (e.g., Doxorubicin)
-
Cancer cell line (e.g., A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with each drug individually and in combination at various concentration ratios. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. Determine the IC₅₀ values for each drug and the combination index (CI) to assess the nature of the interaction (synergism, additivity, or antagonism).
Protocol 2: Assessment of Apoptosis by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound in combination with another drug using flow cytometry.
Materials:
-
This compound
-
Combination drug
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: Evaluation of NF-κB Pathway Inhibition
This protocol assesses the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
This compound
-
Combination drug (e.g., Dexamethasone)
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Nuclear extraction kit
-
Antibodies for Western blot (p65, phospho-p65, IκBα, Lamin B1, β-actin)
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Cell Stimulation: Pre-treat RAW 264.7 cells with this compound and/or the combination drug for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for Western blot) or 24 hours (for ELISA).
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells into nuclear and cytoplasmic extracts using a nuclear extraction kit.
-
Western Blot Analysis: Perform Western blotting on the extracts to detect the levels of total and phosphorylated p65 in the nucleus and IκBα in the cytoplasm. Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.
-
ELISA: Measure the concentrations of IL-6 and TNF-α in the cell culture supernatants using specific ELISA kits.
-
Data Analysis: Quantify the protein bands from the Western blot and the cytokine concentrations from the ELISA to determine the inhibitory effect on the NF-κB pathway.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro combination studies.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea [agris.fao.org]
- 4. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Binankadsurin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Binankadsurin A in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a lignan, a class of natural products known for their complex chemical structures and diverse biological activities.[1][2] Its molecular formula is C22H26O7.[3] Like many lignans, this compound is a lipophilic molecule with poor water solubility, which can significantly hinder its preclinical evaluation and formulation development.[1][2][4][5] Poor aqueous solubility can lead to low bioavailability and limit its therapeutic potential.[5]
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the apparent solubility of a hydrophobic molecule by encapsulating it within a more soluble structure.[7]
-
-
Chemical Modifications:
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound suggests it is not readily ionizable.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous media.
-
Q3: Are there any specific methods that have been successful for other lignans?
A: Yes, studies on lignans from Schisandra chinensis have shown that techniques like solid dispersions with hydrophilic carriers (e.g., Poloxamer 407) and the formation of enteric nanoparticles can significantly improve their dissolution rate and oral bioavailability.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The compound has very low aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. 2. Serially dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%). |
| Even with a co-solvent, the desired concentration for an in vitro assay cannot be reached. | The required concentration exceeds the solubility limit even with the co-solvent. | 1. Increase the percentage of the co-solvent if the experimental system can tolerate it. 2. Explore the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Poloxamer 188). |
| Variability in experimental results when using a co-solvent. | The compound may be precipitating over time in the aqueous medium. | 1. Prepare fresh dilutions for each experiment. 2. Visually inspect for any precipitation before use. 3. Consider using a more robust solubilization method like forming a solid dispersion or a nanoparticle formulation for more consistent results. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a stock solution of this compound in an organic solvent for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the final aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol outlines a general method to prepare a complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved compound.
-
The clear filtrate contains the solubilized this compound-HP-β-CD complex. The concentration of this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in different solvent systems to illustrate the potential improvements with various techniques. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Solvent System | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | < 1 | - |
| Water with 0.5% DMSO | ~5 | ~5x |
| 10% Ethanol in Water | ~15 | ~15x |
| 5% (w/v) HP-β-CD in Water | ~50 | ~50x |
| 1% (w/v) Poloxamer 188 in Water | ~30 | ~30x |
Visualizations
Experimental Workflow for Solubility Enhancement
References
- 1. Lignans [m.chemicalbook.com]
- 2. Lignans | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 3. This compound | C22H26O7 | CID 16757190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Novel Compound Dosage for In Vitro Experiments
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dosage of a novel compound, hereafter referred to as "Compound X," for in vitro experiments. The information provided is based on established methodologies for determining appropriate concentrations for new chemical entities in cell-based assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the initial characterization and dose-finding studies for a new compound.
Q1: Where should I start to determine the initial concentration range for Compound X?
A1: For a completely uncharacterized compound, it is recommended to start with a broad range of concentrations to capture a wide spectrum of potential cellular responses. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying a narrower, more effective concentration window for subsequent, more focused experiments.
Q2: How do I properly dissolve and dilute Compound X for my experiments?
A2: The solubility of a new compound is a critical factor.
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Solvent Selection: Initially, try to dissolve Compound X in a solvent that is compatible with your cell culture system and has low toxicity, such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability or function. This is typically below 0.5% (v/v) for most cell lines.
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Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in your chosen solvent. This stock can then be stored under appropriate conditions (e.g., -20°C or -80°C) to maintain its stability.
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Serial Dilutions: From the stock solution, perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure thorough mixing at each dilution step.
Q3: My cells are dying even at the lowest concentration of Compound X. What should I do?
A3: If you observe widespread cell death across all tested concentrations, consider the following troubleshooting steps:
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Expand the Lower Concentration Range: Your initial "low" concentration might still be too high. Test even lower concentrations, for instance, in the nanomolar (nM) or even picomolar (pM) range.
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Assess Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding the toxic threshold for your specific cell line. Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your drug dilutions.
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Reduce Incubation Time: The compound might be highly potent and fast-acting. Reduce the exposure time of the cells to Compound X (e.g., from 24 hours to 6 or 12 hours).
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Check Compound Stability: The compound might be degrading into a toxic byproduct in the culture medium.
Q4: I am not observing any effect of Compound X, even at high concentrations. What could be the reason?
A4: If Compound X does not elicit any observable response, consider these possibilities:
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Increase the Concentration Range: The compound may have low potency, requiring higher concentrations to see an effect. You might need to test concentrations up to the millimolar (mM) range, being mindful of solubility limits.
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Increase Incubation Time: Some cellular processes take longer to respond to treatment. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).
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Check Compound Solubility and Stability: The compound may not be soluble in the culture medium at the tested concentrations or it might be unstable. Verify the solubility and consider using a different solvent or formulation.
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Cell Line Specificity: The chosen cell line may not be sensitive to Compound X. Consider testing the compound on a panel of different cell lines.
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Assay Sensitivity: The assay you are using might not be sensitive enough to detect subtle changes. Consider using a more sensitive or different type of assay that measures a different cellular endpoint.
Q5: There is high variability between my experimental replicates. How can I improve consistency?
A5: High variability can obscure real effects. To improve reproducibility:
-
Ensure Homogeneous Cell Seeding: Uneven cell plating can lead to significant differences between wells. Ensure your cell suspension is homogenous and that you are using a consistent seeding density.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and Compound X.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile water or PBS.
-
Consistent Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Quantitative Data Summary
The following table provides an example of how to summarize the results of a primary cytotoxicity screening of Compound X against various cancer cell lines after a 48-hour incubation period. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Tissue of Origin | IC50 of Compound X (µM) | IC50 of Doxorubicin (µM) - (Positive Control)[1] |
| MCF-7 | Breast Cancer | 12.5 | 0.8 |
| A549 | Lung Cancer | 25.8 | 1.2 |
| HeLa | Cervical Cancer | 8.2 | 0.5 |
| HepG2 | Liver Cancer | 45.1 | 2.1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of Compound X using the Resazurin Assay
The resazurin assay is a colorimetric method used to measure cell viability.[2][3] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Materials:
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Cell line of interest
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Complete cell culture medium
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Compound X stock solution (e.g., 10 mM in DMSO)
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
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96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.
-
Include wells for a "no-treatment" control (cells with medium only) and a "solvent" control (cells with medium containing the highest concentration of the solvent used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
After the treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no-cell" (media + resazurin only) blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "no-treatment" control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for Dosage Optimization
References
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
Technical Support Center: Control Experiments for Binankadsurin A Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Binankadsurin A in cell-based assays. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. This action blocks the nuclear translocation of NF-κB, leading to the downregulation of NF-κB target gene expression.
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: Cell lines with constitutively active or inducible NF-κB signaling pathways are recommended. Common choices include:
-
HEK293T: Easily transfectable and suitable for reporter assays.
-
HeLa: A robust cell line often used in cancer research with a well-characterized NF-κB pathway.
-
RAW 264.7: A murine macrophage cell line ideal for studying inflammation, where NF-κB plays a critical role.
-
MCF-7: A human breast cancer cell line where NF-κB activity is implicated in cell survival and proliferation.
Q3: What are the essential positive and negative controls for a this compound experiment?
A3: Proper controls are crucial for interpreting your data. Here are the recommended controls:
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | To account for any effects of the solvent on cell viability or signaling. |
| Positive Control (Activator) | Cells treated with a known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). | To confirm that the NF-κB pathway is functional in the experimental system. |
| Positive Control (Inhibitor) | Cells treated with a well-characterized IKK inhibitor (e.g., Bay 11-7082) in the presence of an activator. | To provide a benchmark for the inhibitory effect of this compound. |
| Untreated Control | Cells that do not receive any treatment. | To establish the baseline cellular response. |
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. It is also critical to assess the cytotoxicity of the compound at these concentrations using an assay like the MTT or CellTiter-Glo® assay.
Troubleshooting Guide
Unexpected results can arise in any cell-based assay. This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in control wells | - Insufficient washing steps- Reagent contamination- Inappropriate blocking[1] | - Increase the number and rigor of wash steps.[2]- Use fresh, sterile reagents.- Optimize the blocking buffer and incubation time.[1] |
| Low or no signal in positive control wells | - Inactive activator (e.g., TNF-α)- Poor cell health[1]- Incorrect assay timing | - Use a fresh aliquot of the activator and verify its activity.- Ensure cells are healthy, within a low passage number, and at the correct confluency.[3]- Optimize the incubation time for both the activator and the detection reagents. |
| Inconsistent results between replicates | - Uneven cell plating- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation to ensure even cell distribution.[4]- Calibrate pipettes regularly and use proper pipetting techniques.[2]- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| This compound shows no inhibitory effect | - Compound degradation- Incorrect dosage- Cell line is resistant to IKK inhibition | - Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression and activity of the NF-κB pathway in your chosen cell line. |
| High cytotoxicity observed | - Compound concentration is too high- Solvent (e.g., DMSO) toxicity | - Determine the IC50 and use concentrations well below this value for mechanistic studies.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
NF-κB Nuclear Translocation Immunofluorescence Assay
This protocol details the steps to visualize the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
HeLa cells
-
This compound
-
TNF-α (activator)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Add TNF-α (final concentration 20 ng/mL) to the wells and incubate for 30 minutes.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear localization of p65.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for NF-κB nuclear translocation assay.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Poorly Soluble Natural Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of poorly soluble natural compounds for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My poorly soluble natural compound shows excellent in vitro activity but fails in in vivo models. What is the likely cause?
A1: A significant discrepancy between in vitro and in vivo results for poorly soluble compounds is often attributed to low bioavailability. Poor aqueous solubility can lead to limited dissolution in the gastrointestinal tract, resulting in low absorption into the systemic circulation.[1][2] Other contributing factors may include extensive first-pass metabolism or poor membrane permeability.[3][4]
Q2: What are the initial steps to consider for improving the oral bioavailability of a novel, poorly soluble natural compound?
A2: A stepwise approach is recommended. Start with simple and cost-effective methods such as particle size reduction (micronization) to increase the surface area for dissolution.[2][5] Concurrently, evaluating the compound's solubility in various pharmaceutically acceptable solvents, co-solvents, and surfactants can provide valuable insights for formulation development.[6] If these initial steps do not yield satisfactory results, more advanced techniques like solid dispersions, cyclodextrin complexation, or lipid-based formulations should be explored.[1][7][8]
Q3: How do I choose the most suitable bioavailability enhancement technique for my compound?
A3: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired dosage form, and the target site of action.[1] For instance, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are often suitable for highly lipophilic compounds.[7][9] Amorphous solid dispersions can be effective for crystalline compounds that are resistant to dissolution.[3][10] A preliminary screening of several techniques is often necessary to identify the most promising approach.
Q4: What are the regulatory considerations when using novel formulations to enhance bioavailability?
A4: When developing formulations for preclinical and clinical studies, it is crucial to use excipients that are generally regarded as safe (GRAS).[1] The safety and toxicity of the formulation components must be thoroughly evaluated. For later-stage development, regulatory bodies will require detailed information on the manufacturing process, stability, and characterization of the formulation.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media During In Vitro Dissolution Testing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the crystalline form. | Reduce particle size through micronization or nanonization. | Increased surface area enhances the dissolution rate.[2][6] |
| Compound is a weak acid or base. | Adjust the pH of the dissolution medium to ionize the compound. | Increased solubility due to the formation of a more soluble salt form.[6][11] |
| Recrystallization from a supersaturated solution. | Formulate as an amorphous solid dispersion with a hydrophilic polymer. | The polymer inhibits recrystallization and maintains a supersaturated state, improving dissolution.[3][10] |
| Insufficient wetting of the compound. | Include a surfactant in the formulation or dissolution medium. | Improved wetting of the hydrophobic compound particles enhances dissolution.[6] |
Issue 2: Low Oral Bioavailability Despite Improved In Vitro Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor membrane permeability (BCS Class III/IV characteristics). | Investigate the use of permeation enhancers or lipid-based formulations that can be absorbed via the lymphatic pathway.[4][8] | Enhanced absorption across the intestinal epithelium. |
| Extensive first-pass metabolism in the gut wall or liver. | Co-administer with a known inhibitor of the metabolizing enzymes (if ethically and experimentally feasible). Develop a prodrug that is less susceptible to first-pass metabolism.[4][12] | Increased systemic exposure of the active compound. |
| Efflux by transporters like P-glycoprotein. | Screen for P-glycoprotein inhibitory activity of the compound or excipients. Co-administer with a P-gp inhibitor. | Reduced efflux of the compound back into the intestinal lumen, leading to increased absorption. |
| Degradation in the gastrointestinal tract (e.g., acidic pH in the stomach). | Develop an enteric-coated formulation to protect the compound from the acidic environment of the stomach and release it in the intestine.[12] | Protection of the compound from degradation, allowing it to reach the site of absorption intact. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table presents hypothetical data to illustrate the potential improvements in pharmacokinetic parameters for a poorly soluble natural compound ("Compound X") using different formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| Micronized Suspension | 50 | 320 ± 45 | 1.5 | 1350 ± 200 | 225 |
| Solid Dispersion | 50 | 750 ± 90 | 1.0 | 3900 ± 450 | 650 |
| Cyclodextrin Complex | 50 | 680 ± 85 | 1.0 | 3500 ± 410 | 583 |
| SEDDS | 50 | 950 ± 120 | 0.75 | 5100 ± 620 | 850 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of the poorly soluble natural compound and 200 mg of a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and amorphicity (using techniques like DSC and XRD).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of the natural compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol® P).
-
Formulation Development: Based on the solubility data, mix the selected oil, surfactant, and co-surfactant in different ratios to prepare the SEDDS pre-concentrate.
-
Drug Loading: Dissolve the natural compound in the prepared SEDDS pre-concentrate with gentle heating and vortexing until a clear solution is obtained.
-
Emulsification Study: Add 1 mL of the drug-loaded SEDDS pre-concentrate to 250 mL of 0.1 N HCl with gentle agitation. Observe the formation of a nano- or microemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
Visualizations
Signaling Pathway Diagram
Many natural compounds exert their therapeutic effects by modulating inflammatory signaling pathways. The diagram below illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory natural products.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a natural compound.
Experimental Workflow Diagram
This diagram outlines a general workflow for selecting and evaluating a suitable bioavailability enhancement strategy.
Caption: Workflow for enhancing the bioavailability of a poorly soluble natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | MDPI [mdpi.com]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Binankadsurin A
Disclaimer: Information regarding the specific molecule "Binankadsurin A," including its mechanism of action, signaling pathways, and resistance profiles, is not available in the public domain as of December 2025. The following technical support guide has been constructed based on established principles of drug resistance in cancer cell lines to provide a framework for troubleshooting and experimentation with novel cytotoxic compounds. The experimental data and pathways described are illustrative and should be adapted based on empirical findings with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A1: This is a common phenomenon known as acquired resistance. Cancer cells can develop resistance to a drug over time through various mechanisms. These can include, but are not limited to:
-
Alterations in the drug target: Mutations or changes in the expression level of the protein that this compound targets.
-
Increased drug efflux: Upregulation of transporter proteins (like P-glycoprotein) that pump the drug out of the cell.[1]
-
Activation of alternative survival pathways: Cells may bypass the drug's effects by activating other signaling pathways that promote survival and proliferation, such as the NF-κB pathway.[2][3][4]
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.[5][6]
Q2: How can we confirm if our cell line has developed resistance to this compound?
A2: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, sensitive (parental) cell line.[7] A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a cell viability assay.
Q3: What are the first steps we should take to investigate the mechanism of resistance?
A3: A good starting point is to investigate the potential mechanisms mentioned in A1. We recommend:
-
Gene and protein expression analysis: Use techniques like Western blotting or qPCR to check for changes in the expression of known drug resistance markers (e.g., P-gp, Bcl-2 family proteins, key proteins in survival pathways).
-
Pathway analysis: Investigate if known survival signaling pathways, such as the NF-κB pathway, are constitutively active in the resistant cells.
-
Drug accumulation/efflux assays: Measure the intracellular concentration of this compound to see if it is being pumped out of the resistant cells more effectively.
Q4: Are there any general strategies to overcome resistance to a novel compound like this compound?
A4: Yes, several strategies can be explored:
-
Combination therapy: Using this compound in combination with other drugs that target different pathways can be effective.[8][9] For example, combining it with an inhibitor of a survival pathway that is activated in resistant cells.
-
Targeting the resistance mechanism: If you identify a specific resistance mechanism, such as the upregulation of an efflux pump, you could use an inhibitor of that pump in combination with this compound.[10]
-
Epigenetic modulators: Drugs that alter the epigenetic landscape of the cells can sometimes re-sensitize them to the original therapy.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density, variations in drug preparation, or contamination. | Standardize cell seeding protocols. Prepare fresh drug dilutions for each experiment. Regularly check for mycoplasma contamination. |
| No significant difference in IC50 between suspected resistant and parental cells. | The observed lack of efficacy might not be due to stable resistance but other factors like changes in culture conditions or drug degradation. | Confirm the stability of this compound under your experimental conditions. Re-evaluate your long-term culture protocol. |
| Resistant cells show increased expression of NF-κB target genes. | Constitutive activation of the NF-κB signaling pathway is a known mechanism of drug resistance.[2][4] | Treat resistant cells with a known NF-κB inhibitor and re-assess their sensitivity to this compound. |
| Resistant cells do not undergo apoptosis upon treatment. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[5][12] | Perform Western blot analysis for key apoptosis-related proteins. Consider combination therapy with a Bcl-2 inhibitor. |
Quantitative Data Summary
The following tables present hypothetical data for a sensitive parental cell line and a derived resistant cell line to illustrate the expected outcomes of comparative experiments.
Table 1: Comparative IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cell Line | 0.5 ± 0.08 | 1 |
| Resistant Cell Line | 12.5 ± 1.2 | 25 |
Table 2: Protein Expression Levels in Parental vs. Resistant Cell Lines
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) |
| P-glycoprotein | 1.0 | 15.2 |
| Bcl-2 | 1.0 | 8.5 |
| Phospho-p65 (NF-κB) | 1.0 | 9.8 |
| Bax | 1.0 | 0.4 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells resume a normal growth rate, passage them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically freeze down cells at different stages of resistance development.
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), a resistant cell line has been established.
-
Confirm the level of resistance by performing a cell viability assay to determine the new IC50 and compare it to the parental line.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (and a vehicle control) for the desired treatment duration (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, Bcl-2, phospho-p65, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to compare protein expression levels.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for generating resistant cell lines.
Caption: Troubleshooting decision tree for reduced efficacy.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming drug resistance by enhancing apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Binankadsurin A Extraction from Kadsura
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Binankadsurin A from Kadsura species.
Frequently Asked Questions (FAQs)
Q1: Which Kadsura species are known to be good sources of this compound?
A1: this compound has been successfully isolated from several Kadsura species. Notably, Kadsura longipedunculata and Kadsura angustifolia are reported as sources of this lignan. Phytochemical investigations of other species like Kadsura coccinea and Kadsura interior have also revealed a rich diversity of other structurally related lignans, suggesting they may also be potential sources.[1]
Q2: What part of the Kadsura plant is typically used for extracting this compound?
A2: The stems and roots of Kadsura species are most commonly used for the extraction of lignans, including this compound.[1][2] These parts have been shown to contain a high concentration and diversity of these bioactive compounds.
Q3: What are the most effective solvents for extracting this compound?
A3: Based on phytochemical studies, polar and semi-polar organic solvents are effective for the extraction of lignans from Kadsura. Ethanol (EtOH) is frequently used for the initial extraction from the plant material.[1] Subsequent liquid-liquid partitioning with ethyl acetate (EtOAc) is a common step to concentrate the lignan fraction, as this compound shows good solubility in this solvent.
Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for this compound?
A4: While specific studies optimizing UAE or MAE for this compound are not abundant, these techniques are well-established for improving the extraction efficiency of lignans from other plants in the Schisandraceae family. These methods can reduce extraction time and solvent consumption. Optimization of parameters such as temperature, time, and solvent concentration would be necessary. For instance, a study on MAE of lignans from Saraca asoca bark found optimal conditions using a 70:30 methanol:water mixture for 10 minutes.[3]
Troubleshooting Guide
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Improper Plant Material Preparation | Ensure the Kadsura stems or roots are thoroughly dried to a constant weight and ground into a fine, uniform powder. This increases the surface area for solvent penetration. |
| Inappropriate Solvent Choice | Use a solvent of appropriate polarity. An initial extraction with 80-95% ethanol is generally effective. If the yield is still low, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids that may interfere with the extraction of lignans. |
| Suboptimal Extraction Parameters | Optimize the extraction time, temperature, and solvent-to-solid ratio. For maceration, ensure a sufficient duration (e.g., 24-72 hours) with periodic agitation. For heat-assisted methods like Soxhlet, maintain a temperature appropriate for the solvent without causing thermal degradation of this compound. |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can enhance extraction efficiency by improving cell wall disruption and mass transfer. |
Problem 2: Low Purity of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Interfering Compounds | Kadsura species also contain a significant amount of triterpenoids which might be co-extracted.[4] A multi-step purification process is crucial. After the initial extraction, perform liquid-liquid partitioning. Partitioning the crude ethanol extract between water and ethyl acetate can effectively separate the moderately polar lignans into the ethyl acetate phase. |
| Presence of Pigments and Polar Impurities | If the extract is rich in pigments, consider a preliminary cleanup step. Column chromatography over silica gel or Sephadex LH-20 is commonly used for the purification of lignans from the crude extract. |
| Degradation of this compound | Lignans are generally stable, but prolonged exposure to high temperatures or extreme pH can cause degradation. Use a rotary evaporator under reduced pressure to gently remove solvents at a controlled temperature (e.g., below 50°C). |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Maceration and Partitioning)
This protocol is based on general methodologies reported for the successful isolation of lignans from Kadsura species.
-
Preparation of Plant Material:
-
Air-dry the stems and roots of the Kadsura plant in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh the powdered plant material.
-
Macerate the powder in 95% ethanol (e.g., 1:10 solid-to-solvent ratio, w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and repeat the maceration process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Partition the aqueous suspension successively with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which will be enriched with this compound and other lignans.
-
-
Further Purification (Optional):
-
The EtOAc fraction can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate pure this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) - A Proposed Method
This protocol is an adaptation based on general principles of UAE for lignan extraction.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Kadsura material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered material (e.g., 20 g) in an Erlenmeyer flask.
-
Add an optimized solvent, such as 70% ethanol (e.g., 1:20 solid-to-solvent ratio, w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).
-
Filter the extract and repeat the process on the plant residue for a higher recovery.
-
Combine the filtrates and concentrate as described in Protocol 1.
-
-
Purification:
-
Proceed with liquid-liquid partitioning as outlined in Protocol 1.
-
Data Presentation
Table 1: Summary of Extraction Parameters for Lignans from Kadsura and Related Species
| Plant Species | Extraction Method | Solvent(s) | Key Parameters | Target Compounds | Reference |
| Kadsura interior | Maceration | 95% Ethanol | Room temperature | Lignans (Kadsutherin E-H) | [4] |
| Kadsura philippinensis | Maceration & Partitioning | CH₂Cl₂/Acetone, then EtOAc | Room temperature | Lignans (Kadsuphilins) | [5] |
| Kadsura longipedunculata | Maceration | Ether | Not specified | Lignans (Wuweizisu C, Kadsuranin) | [6] |
| Saraca asoca (for lignans) | Microwave-Assisted | 70% Methanol | 10 minutes, 1:30 solid/solvent | Lyoniside (a lignan) | [3] |
| Schisandra chinensis (for lignans) | Accelerated Solvent | 87% Ethanol | 160°C, 10 minutes | Schizandrin, Schisandrol B | [7] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Binankadsurin A Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Binankadsurin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing purification protocols and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a purification strategy for this compound?
A1: A successful purification strategy for this compound, a lignan, typically begins with understanding its physicochemical properties. Lignans are often of medium polarity.[1] The initial steps should involve:
-
Crude Extract Preparation: Extraction from the plant matrix using a suitable solvent system. Common solvents for lignan extraction include methanol, ethanol, or aqueous mixtures of these alcohols.[2]
-
Preliminary Analysis by Thin-Layer Chromatography (TLC): Use TLC to get a qualitative profile of the crude extract and to test various solvent systems for separation.[3]
-
Selection of Chromatographic Technique: Based on the complexity of the extract and the desired purity, choose an appropriate primary purification technique, such as column chromatography, followed by a high-resolution technique like High-Performance Liquid Chromatography (HPLC) for final polishing.
Q2: How do I select the appropriate stationary and mobile phases for this compound purification?
A2: The choice of stationary and mobile phases is critical for successful separation.
-
Stationary Phase: For lignans like this compound, a normal-phase stationary phase like silica gel is commonly used for initial column chromatography.[4] For HPLC, reversed-phase columns (e.g., C18) are frequently employed, which separate compounds based on hydrophobicity.[5]
-
Mobile Phase:
-
For normal-phase chromatography , start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[6]
-
For reversed-phase HPLC , a gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is a common approach.[5]
-
Q3: My this compound fractions are not pure. What are the likely causes and solutions?
A3: Impure fractions are a common challenge. The primary causes include:
-
Poor Resolution: The selected chromatographic conditions may not be adequate to separate this compound from structurally similar compounds or isomers.
-
Column Overloading: Loading too much sample onto the column can lead to broad, overlapping peaks.[5][8]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Co-eluting Impurities: Some impurities may have very similar chromatographic behavior to this compound.
-
Solution: Consider a secondary, orthogonal purification step. If the primary method is reversed-phase HPLC, a subsequent purification using normal-phase chromatography could be effective.[5]
-
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded.[9] | Dilute the sample solution and re-spot.[9] |
| Sample is highly polar or acidic/basic.[10] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%).[9] | |
| No Visible Spots | Sample concentration is too low.[11] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11] |
| Compound is not UV-active. | Use a different visualization method, such as staining with iodine vapor or a chemical stain.[10] | |
| Solvent level in the developing chamber is above the spotting line.[10][11] | Ensure the solvent level is below the origin line on the TLC plate.[10][11] | |
| Spots Remain at the Baseline | Mobile phase is not polar enough.[9][12] | Increase the proportion of the polar solvent in your mobile phase.[9] |
| Spots Run with the Solvent Front | Mobile phase is too polar.[9] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[9] |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber.[11] | Ensure the plate is centered in the chamber and not touching the sides.[11] |
| The adsorbent on the plate is not uniform. | Use a high-quality, pre-coated TLC plate. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield of this compound | The compound is still on the column.[4] | Increase the polarity of the mobile phase to elute the compound. |
| The compound degraded on the silica gel.[4] | Test the stability of your compound on silica using a 2D TLC.[12] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[8] | |
| Fractions are too dilute to detect the compound.[4] | Concentrate the fractions before analysis.[4] | |
| Poor Separation of Compounds | Column was packed improperly, leading to channeling.[8] | Ensure the column is packed uniformly without any air bubbles or cracks.[8] |
| The mobile phase is not optimal. | Re-evaluate your solvent system using TLC to find a system that gives good separation. | |
| The sample was loaded improperly. | Dissolve the sample in a minimum amount of solvent and load it as a narrow band at the top of the column.[13] | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Never let the column run dry. Always maintain a level of solvent above the silica gel.[6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution or Overlapping Peaks | Inappropriate mobile phase composition.[5] | Modify the mobile phase gradient; a shallower gradient often improves resolution.[5] Try a different organic modifier (e.g., acetonitrile instead of methanol).[7] |
| Suboptimal stationary phase.[5] | If using a C18 column, consider a different column chemistry like a phenyl-hexyl column that might offer different selectivity for lignans.[5] | |
| Column overloading.[5] | Reduce the sample concentration or injection volume.[5] | |
| Peak Tailing | Secondary interactions with free silanol groups on the stationary phase.[7] | Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress silanol interactions.[7] |
| Column contamination or degradation.[7] | Clean the column according to the manufacturer's instructions or replace it if it's old.[7] | |
| Low Purity of Collected Fractions | Fraction collection window is too broad.[5] | Narrow the fraction collection window and collect smaller, more targeted fractions across the peak.[5] |
| Presence of a co-eluting isomer. | Optimize separation by adjusting the mobile phase, temperature, or switching to a column with different selectivity. For enantiomers, a chiral column may be necessary.[7][14] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Dissolve a small amount of the crude extract in a volatile solvent like dichloromethane or methanol to make a ~1% solution.[10]
-
Spotting: Using a capillary tube, apply a small spot of the dissolved extract onto the baseline of a silica gel TLC plate, about 1 cm from the bottom edge.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common starting system for lignans is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under UV light or by using a staining agent.[10]
-
Optimization: Adjust the polarity of the mobile phase to achieve a retention factor (Rf) of ~0.3-0.4 for this compound, which is generally ideal for column chromatography separation.
Protocol 2: Flash Column Chromatography for Initial Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[15]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, drying it to a free-flowing powder, and then carefully adding it to the top of the column.[13]
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This is known as a step gradient.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the separation by TLC.
-
Analysis: Combine the fractions containing pure this compound based on the TLC analysis.
Protocol 3: Reversed-Phase HPLC for Final Purification
-
System Preparation: Use a C18 column and equilibrate it with the initial mobile phase conditions (e.g., a mixture of water and methanol/acetonitrile).
-
Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: Start with a lower concentration of Mobile Phase B and gradually increase it to elute compounds with increasing hydrophobicity. A shallow gradient is recommended for better resolution of lignans.[5]
-
Flow Rate: Optimize the flow rate; a lower flow rate can improve resolution.[5]
-
Detection: Use a UV detector at an appropriate wavelength for this compound.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Combine fractions with the desired purity and evaporate the solvent to obtain the pure compound.[5]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. murov.info [murov.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Binankadsurin A and Cell Culture Confluence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effect of cell culture confluence on the activity of Binankadsurin A.
FAQs: Understanding the Impact of Cell Confluence
Q1: What is cell culture confluence and why is it important for studying this compound activity?
A1: Cell culture confluence is the percentage of the surface area of a culture dish that is covered by adherent cells.[1][2][3][4] It is a critical parameter in cell-based assays because cell density can significantly influence cell physiology, including proliferation rates, metabolism, and signaling pathways.[5][6] For a compound like this compound, which is suggested to modulate signaling pathways affecting cell growth, it is crucial to standardize and report the cell confluence at the time of treatment to ensure the reproducibility and accuracy of experimental results.[4]
Q2: How does cell confluence affect the cellular response to drug treatment?
A2: Cell confluence can alter a cell's response to a drug in several ways:
-
Proliferation State: Cells at low confluence (e.g., 30-50%) are typically in an exponential growth phase, making them more sensitive to anti-proliferative agents. In contrast, cells at high confluence (e.g., >90%) may experience contact inhibition, leading to slower growth and potentially reduced sensitivity to drugs targeting cell division.
-
Signaling Pathways: High cell density can activate specific signaling pathways, such as the Hippo pathway, and can also lead to the downregulation of others, like the mTOR pathway. These changes can affect the cellular response to drugs that target these pathways.
-
Nutrient and Compound Availability: At high confluence, the availability of nutrients in the culture medium is reduced, and the effective concentration of a drug per cell may be lower, potentially leading to decreased efficacy.[5]
Q3: What is the recommended cell confluence for testing the anti-proliferative versus the cytotoxic effects of this compound?
A3: The optimal cell confluence depends on the specific research question:
-
Anti-proliferative Assays: To assess the ability of this compound to inhibit cell growth, it is generally recommended to use a lower confluence (e.g., 30-50%). This ensures that the cells are actively dividing and that any growth-inhibitory effects of the compound can be clearly observed.
-
Cytotoxicity Assays: To determine the direct cell-killing effects of this compound, a higher confluence (e.g., 70-90%) is often used. At this density, the assay will primarily measure cell death rather than the inhibition of proliferation.
Q4: How can I accurately measure cell confluence?
A4: Several methods can be used to measure cell confluence:
-
Visual Estimation: This is a subjective method that relies on experienced researchers visually estimating the percentage of surface area covered by cells.[1][3]
-
Image Analysis Software: Software such as ImageJ or dedicated cell imaging systems can provide a more objective and quantitative measurement of cell confluence from microscope images.[1][4][7]
-
Automated Cell Imagers: Instruments with built-in confluency measurement algorithms offer a high-throughput and reproducible method for determining cell density.[7]
Troubleshooting Guide: Inconsistent Results with this compound
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell confluence at the time of treatment. | Standardize the cell seeding density and incubation time to ensure a consistent confluence for each experiment. Use a quantitative method to measure confluence before adding this compound.[5][6] |
| Cell passage number is too high. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes. | |
| This compound appears less potent at higher cell densities. | Contact inhibition at high confluence reduces cell proliferation, masking the anti-proliferative effects of the compound. | Test the anti-proliferative activity of this compound at a lower cell confluence (e.g., 30-50%) where cells are actively dividing. |
| Reduced effective concentration of the compound per cell at higher densities. | Consider testing a higher concentration range of this compound at higher cell confluencies. | |
| Changes in signaling pathways at high confluence that confer resistance. | Investigate the effect of this compound on key signaling molecules (e.g., in the brassinosteroid or mTOR pathways) at different cell confluencies. | |
| Unexpected cytotoxicity at low concentrations of this compound. | Cells are at a very low confluence and may be more sensitive to stress. | Ensure that the initial seeding density is not too low and that cells have had adequate time to adhere and recover before treatment. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle control with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced cytotoxicity. |
Experimental Protocols
Protocol for Determining the Effect of Cell Confluence on this compound Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10]
Materials:
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Target cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For low confluence (e.g., 30-40%) , seed cells at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
For high confluence (e.g., 80-90%) , seed cells at a density of 10,000-20,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value at each confluence.
-
Protocol for Assessing the Anti-proliferative Effects of this compound (Resazurin Assay)
This protocol is based on standard resazurin assay procedures.[11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at a low density (e.g., 1,000-3,000 cells/well) in 100 µL of complete medium to ensure they are in an exponential growth phase during the experiment.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of this compound or vehicle control to the wells.
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation for each treatment group relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the GI50 (growth inhibition 50) value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound at Different Cell Confluencies
| Cell Line | Confluence at Treatment | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 30-40% | Cytotoxicity (MTT) | 48 | 15.2 |
| MCF-7 | 80-90% | Cytotoxicity (MTT) | 48 | 28.5 |
| PC-3 | 30-40% | Cytotoxicity (MTT) | 48 | 22.8 |
| PC-3 | 80-90% | Cytotoxicity (MTT) | 48 | 45.1 |
Table 2: Hypothetical GI50 Values of this compound on Proliferating Cells
| Cell Line | Initial Seeding Density (cells/well) | Assay Type | Incubation Time (h) | GI50 (µM) |
| MCF-7 | 2,000 | Anti-proliferation (Resazurin) | 72 | 8.7 |
| PC-3 | 2,000 | Anti-proliferation (Resazurin) | 72 | 12.4 |
Visualizations
References
- 1. Methods to estimate Cell Confluency - Cellculture2 [cellculture2.altervista.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 4. How to Measure Cell Confluency [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bertin-technologies.com [bertin-technologies.com]
- 8. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
Impact of serum concentration on Binankadsurin A efficacy
Welcome to the technical support center for Binankadsurin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Hypothetical Profile of this compound
For the purposes of this guide, this compound is a novel, plant-derived tetracyclic triterpenoid with structural similarities to brassinosteroids. It is hypothesized to exert its biological effects by acting as an agonist for a specific cell surface receptor kinase, tentatively named BASK1 (this compound-Associated Receptor Kinase 1). Activation of BASK1 is believed to initiate a downstream signaling cascade that ultimately influences gene transcription related to cell cycle arrest and apoptosis.
A key characteristic of this compound is its high affinity for serum albumin. This interaction can significantly impact its bioavailability and efficacy in in vitro assays, making serum concentration a critical experimental variable.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is thought to bind to the extracellular domain of the BASK1 receptor kinase. This binding event induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade involving the phosphorylation and subsequent degradation of the transcriptional repressor BZR2 (Brassinazole Resistant 2). The degradation of BZR2 allows the transcription factor BES2 (BRI1-EMS-Suppressor 2) to translocate to the nucleus and activate the expression of target genes involved in apoptosis and cell cycle inhibition.
Q2: Why am I seeing a significant decrease in this compound efficacy when moving from serum-free to serum-containing media?
A2: this compound has a high affinity for serum proteins, particularly albumin. This binding sequesters the compound, reducing the free fraction available to interact with its target receptor, BASK1.[1][2][3] Consequently, a higher total concentration of this compound is required in serum-containing media to achieve the same biological effect as in serum-free conditions.
Q3: Can serum components interfere with the cell viability assay itself?
A3: Yes, components in serum can sometimes interfere with certain cell viability assays. For instance, high concentrations of serum may alter the metabolic activity of cells, potentially affecting the readout of tetrazolium-based assays like the MTT assay. It is advisable to run a control with media and serum but without cells to check for any background signal.
Q4: What is the recommended solvent and final concentration of the solvent in the culture medium?
A4: this compound is typically dissolved in DMSO to create a stock solution. When diluting into your culture medium, ensure the final concentration of DMSO does not exceed a non-toxic level, which is generally less than 0.5% for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.
Troubleshooting Guides
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| BKA-V-01 | High variability in cell viability results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Incomplete dissolution of this compound: Compound precipitating in the media. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media. 3. Vortex the stock solution before diluting and ensure complete mixing in the media. |
| BKA-V-02 | No significant effect of this compound on cell viability, even at high concentrations. | 1. Serum protein binding: The effective concentration of free this compound is too low in serum-containing media. 2. Cell line resistance: The cell line may not express the BASK1 receptor. 3. Incorrect assay endpoint: The incubation time may be too short to observe a cytotoxic effect. | 1. Perform a dose-response curve in both serum-free and serum-containing media to quantify the impact of serum. Increase the concentration range in serum-containing media. 2. Verify the expression of BASK1 in your cell line via Western blot or qPCR. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| BKA-WB-01 | Weak or no signal for phosphorylated signaling proteins (e.g., p-BASK1) in Western blot. | 1. Suboptimal treatment time: The phosphorylation event may be transient. 2. Low protein concentration: Insufficient total protein loaded onto the gel. 3. Inefficient antibody: The primary antibody may have low affinity or be used at a suboptimal dilution. | 1. Perform a time-course experiment with shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture peak phosphorylation. 2. Ensure accurate protein quantification (e.g., using a BCA assay) and load an adequate amount of protein (typically 20-30 µg). 3. Optimize the primary antibody concentration and ensure it is validated for Western blotting. |
| BKA-WB-02 | Inconsistent loading control (e.g., β-actin, GAPDH) bands in Western blot. | 1. Pipetting errors: Inaccurate loading of protein samples. 2. Uneven protein transfer: Inefficient or uneven transfer of proteins from the gel to the membrane. | 1. Carefully quantify and pipette equal amounts of protein for each sample. 2. Ensure proper assembly of the transfer stack and that sufficient transfer buffer is used. Check the membrane post-transfer with Ponceau S staining to visualize protein bands. |
Data Presentation
Table 1: Effect of Serum Concentration on the IC50 of this compound in HT-29 Cells (72h Treatment)
| Culture Condition | IC50 (µM) | 95% Confidence Interval |
| Serum-Free Medium | 1.2 | 0.9 - 1.5 |
| 2% Fetal Bovine Serum | 5.8 | 4.9 - 6.7 |
| 10% Fetal Bovine Serum | 25.4 | 22.1 - 28.7 |
Table 2: Relative p-BASK1 Levels in HT-29 Cells Treated with this compound (1h Treatment)
| Treatment Group | Serum Condition | Relative p-BASK1 Expression (Normalized to total BASK1 and Vehicle Control) |
| Vehicle (0.1% DMSO) | 10% FBS | 1.0 |
| 10 µM this compound | Serum-Free | 8.7 |
| 10 µM this compound | 10% FBS | 2.3 |
| 50 µM this compound | 10% FBS | 7.9 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the desired culture medium (e.g., serum-free or 10% FBS). Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of BASK1 Signaling
This protocol is for detecting changes in the phosphorylation of BASK1 and the expression of downstream targets.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-BASK1, anti-BASK1, anti-BZR2, anti-BES2, anti-β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
Mandatory Visualizations
References
- 1. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirmps.org [ijirmps.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Validating Binankadsurin A Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Binankadsurin A, a novel inhibitor of the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an investigational small molecule inhibitor targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target.[1][2][3][4][5] this compound is hypothesized to directly bind to a key protein within this cascade, preventing the downstream transcriptional activation of pro-inflammatory and survival genes.
Q2: What are the primary methods to confirm that this compound directly engages its target in cells?
A2: The primary methods for validating direct target engagement in a cellular context include the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and functional assays such as NF-κB reporter gene assays.[6][7][8][9][10][11] CETSA provides evidence of direct binding by assessing ligand-induced thermal stabilization of the target protein.[6][8][12][13][14][15] IP-MS can identify the protein partners of this compound, thus confirming its interaction with the intended target.[7][16][17][18][19][20][21][22] Reporter gene assays quantitatively measure the inhibition of NF-κB transcriptional activity, providing functional validation of target engagement.[1][23][24][25][26][27]
Q3: How can I be sure that the observed cellular effects are due to on-target activity of this compound?
A3: Correlating the results from multiple, independent assays is crucial. A positive result in a direct binding assay like CETSA should correspond with a dose-dependent inhibition in a functional assay, such as an NF-κB reporter assay.[10] Additionally, comparing the cellular potency (EC50) from functional assays with the binding affinity (Kd) from biochemical or biophysical assays can provide strong evidence for on-target activity.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed with this compound treatment. | 1. This compound does not bind to the target protein under the experimental conditions.2. Insufficient concentration of this compound.3. The target protein does not undergo significant thermal stabilization upon ligand binding.4. Incorrect temperature range for the thermal challenge. | 1. Verify target engagement with an orthogonal method (e.g., IP-MS).2. Perform a dose-response experiment with a wider concentration range of this compound.3. This is a limitation of the assay for some proteins.4. Optimize the temperature gradient to accurately determine the melting temperature (Tm) of the target protein.[8] |
| High variability between replicates. | 1. Inconsistent cell lysis.2. Uneven heating of samples.3. Inconsistent protein loading in downstream analysis (e.g., Western Blot). | 1. Ensure consistent and thorough cell lysis. Freeze-thaw cycles are a reliable method.[6]2. Use a thermocycler for precise and uniform heating.[6]3. Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for analysis.[1] |
| Target protein is not detected after heating. | 1. The melting temperature of the protein is lower than the lowest temperature in the thermal challenge.2. The antibody used for detection is not specific or sensitive enough. | 1. Expand the temperature range to include lower temperatures.2. Validate the antibody through other applications like Western Blotting on cell lysates. |
Immunoprecipitation-Mass Spectrometry (IP-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Target protein is not identified in the experimental group. | 1. The antibody used for immunoprecipitation is not effective.2. The target protein is expressed at very low levels.3. This compound binding disrupts the antibody epitope. | 1. Validate the antibody's ability to immunoprecipitate the target protein.2. Increase the amount of starting cell lysate.[16]3. Use an antibody that binds to a different epitope on the target protein. |
| High background of non-specific proteins. | 1. Insufficient washing of the beads.2. The antibody has high cross-reactivity.3. Hydrophobic interactions between proteins and the affinity resin. | 1. Increase the number of washing steps or use a slightly more stringent wash buffer. However, be aware that this may also remove weakly interacting proteins.[17][22]2. Use a highly specific monoclonal antibody.3. Consider using hydrophilic spacers on the affinity resin to reduce non-specific binding.[28] |
| Low yield of the target protein. | 1. Inefficient cell lysis.2. Suboptimal antibody-bead conjugation.3. The protein complex is not stable during the IP procedure. | 1. Optimize the lysis buffer to ensure complete cell disruption and protein solubilization.2. Follow a validated protocol for antibody-bead conjugation.3. Perform the immunoprecipitation at 4°C and consider using cross-linking agents to stabilize the protein complex.[29] |
NF-κB Reporter Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of reporter activity with this compound. | 1. This compound is not cell-permeable.2. The concentration of this compound is too low.3. The target of this compound is downstream of the reporter gene activation. | 1. Assess cell permeability using analytical methods.2. Test a broader range of concentrations to determine the IC50 value.[1]3. This suggests an alternative mechanism of action that needs further investigation. |
| High background signal in unstimulated cells. | 1. Autocrine signaling in the cell line is activating the NF-κB pathway.2. The reporter plasmid has leaky expression. | 1. Culture cells in serum-free media for a period before the experiment.2. Use a reporter plasmid with a minimal promoter. |
| Low signal-to-noise ratio. | 1. Low transfection efficiency.2. Suboptimal concentration of the stimulus (e.g., TNF-α). | 1. Optimize the transfection protocol for the specific cell line.2. Perform a dose-response curve for the stimulus to determine the optimal concentration for activation. |
Quantitative Data Summary
The following tables present hypothetical data for this compound, based on typical results for potent NF-κB inhibitors.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for Target Protein X in the Presence of this compound.
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.3 | - |
| This compound | 1 | 55.8 | +3.5 |
| This compound | 10 | 58.1 | +5.8 |
| Known Inhibitor | 10 | 57.5 | +5.2 |
Table 2: NF-κB Reporter Gene Assay Results.
| Compound | IC50 (µM) |
| This compound | 0.5 |
| Known Inhibitor | 1.2 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.[6]
-
Harvesting and Washing: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C in 3°C increments). Heat the samples in a thermocycler for 3 minutes, followed by a 3-minute cooling step at 4°C.[6]
-
Cell Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.[6]
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.[9]
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer).
-
Sample Preparation for Mass Spectrometry: Neutralize the eluate and prepare the proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS. Identify the proteins and quantify their abundance to identify interaction partners of the target protein that are enriched in the this compound-treated sample.[7]
NF-κB Reporter Assay Protocol
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[1]
-
Compound Treatment: After 24-48 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Stimulation: After a pre-incubation period with the compound, stimulate the cells with an NF-κB activator, such as TNF-α, for the appropriate time.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound to determine the IC50 value.[1]
Visualizations
Caption: Canonical NF-κB signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. covalx.com [covalx.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 17. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Strategies for Selecting Key Interacting Proteins in IP-MS Studies - MetwareBio [metwarebio.com]
- 19. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
- 21. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 22. Mass spectrometry-based immuno-precipitation proteomics – The user’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 25. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Signaling Reporters [discoverx.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Binankadsurin A and Podophyllotoxin: A Guide for Researchers
A comprehensive comparative analysis between Binankadsurin A and podophyllotoxin is currently not feasible due to the lack of publicly available biological data for this compound. While the chemical structure of this compound has been identified, extensive literature searches have not yielded any studies detailing its mechanism of action, anticancer activity, or providing quantitative experimental data.
This guide will therefore provide a detailed overview of podophyllotoxin, a well-characterized lignan with potent antitumor properties, adhering to the requested format for data presentation, experimental protocols, and visualization. Information on this compound will be limited to its chemical properties and its origin.
This compound: An Uncharacterized Lignan
This compound is a lignan that has been isolated from plants of the Kadsura genus. Lignans from this genus have been reported to possess various biological activities, including antitumor effects. However, specific studies on the biological profile of this compound are not available in the current scientific literature.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₇ |
| IUPAC Name | (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol |
Podophyllotoxin: A Potent Antimitotic Agent
Podophyllotoxin is a naturally occurring aryltetralin lignan found in the roots and rhizomes of Podophyllum species.[1] It is a well-known antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.[3]
Mechanism of Action
Podophyllotoxin exerts its cytotoxic effects primarily through the following mechanisms:
-
Tubulin Polymerization Inhibition: It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4][5] This disruption of the microtubule network is crucial for mitotic spindle formation, leading to mitotic arrest.
-
Induction of Apoptosis: By arresting the cell cycle, podophyllotoxin triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death.[3][6]
-
Topoisomerase II Inhibition: Some derivatives of podophyllotoxin, such as etoposide and teniposide, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[1] However, podophyllotoxin itself is not a potent inhibitor of this enzyme.
Signaling Pathway of Podophyllotoxin-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by podophyllotoxin, leading to apoptosis.
Experimental Data: Cytotoxicity of Podophyllotoxin
The following table summarizes the cytotoxic activity of podophyllotoxin against various human cancer cell lines, as measured by the IC₅₀ (half-maximal inhibitory concentration) values.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 0.8 | [7] |
| HL-60 | Leukemia | 18 | [7] |
| SMMC-7721 | Hepatoma | Not specified | [7] |
| MCF7 | Breast Cancer | Not specified | [7] |
| SW-480 | Colon Cancer | Not specified | [7] |
Experimental Protocols
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., podophyllotoxin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Objective: To detect and quantify apoptosis induced by a compound.
Principle: This assay uses Annexin V, which has a high affinity for phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening potential anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Binankadsurin A and Related Lignans
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Binankadsurin A, a lignan isolated from Kadsura angustifolia, and its derivatives, in the context of other bioactive lignans from the Schisandraceae family. The focus is on their anti-HIV and cytotoxic properties, supported by available experimental data.
This compound, a dibenzocyclooctadiene lignan, has emerged as a compound of interest due to its documented anti-HIV activity.[1] This guide will delve into the known biological data for this compound and its acetylated derivative, and broaden the scope to compare them with other structurally related lignans to elucidate key structural features that govern their therapeutic potential.
This compound and its Derivative: A Starting Point
Initial studies have provided a glimpse into the bioactivity of this compound and a simple derivative, Acetyl-binankadsurin A.
Table 1: Biological Activity of this compound and its Acetyl Derivative
| Compound | Biological Activity | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Anti-HIV-1 | Anti-HIV Assay | - | EC50: 3.86 µM | [1] |
| Acetyl-binankadsurin A | Anti-HIV-1 Protease | HIV-1 Protease Inhibition | - | IC50: >100 µg/mL | [2] |
The available data suggests that the parent compound, this compound, possesses notable anti-HIV activity.[1] However, the acetylation of what is presumed to be one of the hydroxyl groups in Acetyl-binankadsurin A leads to a significant decrease in its ability to inhibit HIV-1 protease, indicating that a free hydroxyl group may be crucial for this specific mechanism of action.[2]
Comparative Analysis with Other Bioactive Lignans
To build a more comprehensive understanding of the SAR, it is insightful to compare this compound with other lignans isolated from the Schisandraceae family that have demonstrated anti-HIV or cytotoxic activity.
Table 2: Comparative Biological Activity of Selected Lignans
| Compound | Biological Activity | Assay | Cell Line(s) | IC50 / EC50 |
| This compound | Anti-HIV-1 | Anti-HIV Assay | - | EC50: 3.86 µM |
| Tiegusanin G | Anti-HIV-1 | Anti-HIV Assay | - | EC50: 7.9 µM |
| Propinquanin B | Cytotoxic | MTT Assay | HL-60, Hep-G2 | IC50: < 10 µM |
| Gomisin L1 | Cytotoxic | Cytotoxicity Assay | A2780, SKOV3 | Potent Activity |
This comparative data allows for preliminary deductions about the structural features that influence bioactivity. For instance, the specific stereochemistry and the nature and position of substituents on the dibenzocyclooctadiene scaffold likely play a significant role in both anti-HIV and cytotoxic effects.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific details may vary between individual studies.
Anti-HIV Assay
The anti-HIV activity is typically evaluated using a cell-based assay. In a common protocol, human T-cell lines (e.g., MT-4 or C8166) are infected with a known titer of HIV-1. The infected cells are then treated with various concentrations of the test compound. After a defined incubation period (e.g., 3-5 days), the viral replication is quantified. This can be achieved by measuring the activity of reverse transcriptase in the cell culture supernatant or by quantifying the expression of viral proteins (e.g., p24 antigen) using an ELISA. The 50% effective concentration (EC50) is then calculated as the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is often determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period (e.g., 48-72 hours), MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing Structure-Activity Relationships
To conceptualize the initial SAR for this compound and its comparison with other lignans, the following diagrams are provided.
Caption: SAR of this compound highlighting the importance of hydroxyl groups.
Caption: General experimental workflow for SAR studies of lignans.
Concluding Remarks
The study of the structure-activity relationship of this compound and its derivatives is still in its nascent stages. The preliminary data underscores the potential of the dibenzocyclooctadiene lignan scaffold as a source of anti-HIV and cytotoxic agents. The significant loss of anti-HIV-1 protease activity upon acetylation of this compound strongly suggests that specific functional groups, such as hydroxyl moieties, are critical for its biological function.
To further elucidate the SAR of this compound class, future research should focus on the systematic synthesis of a broader range of derivatives with modifications at various positions of the lignan core. This should include variations in the substituents on the aromatic rings, alterations of the stereochemistry, and modifications of the dibenzocyclooctadiene ring system. Such studies, coupled with detailed mechanistic investigations, will be instrumental in designing and developing more potent and selective therapeutic agents based on the this compound scaffold.
References
A Comparative Analysis of the Anti-inflammatory Activity of Kadsura Lignans and Triterpenoids Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of bioactive compounds isolated from the plant genus Kadsura, against established anti-inflammatory agents. The data presented herein is intended to support research and development efforts in the discovery of novel anti-inflammatory therapeutics. Compounds from Kadsura species, initially investigated under the likely misspelled name "Binankadsurin A," have demonstrated significant potential in modulating key inflammatory pathways.
Executive Summary
Recent studies on lignans and triterpenoids isolated from various Kadsura species, such as Kadsura induta and Kadsura coccinea, have revealed potent anti-inflammatory effects. This guide focuses on a comparative analysis of these natural compounds with well-known anti-inflammatory drugs, including the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The primary mechanism of action of these Kadsura compounds appears to be the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), primarily through the modulation of the NF-κB and MAPK signaling pathways.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of selected compounds from Kadsura and known inhibitors was evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for a direct comparison of potency.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Source/Reference |
| Kadsuindutain A | 10.7 | Kadsura induta |
| Kadsuindutain B | 15.2 | Kadsura induta |
| Kadsuindutain C | 21.5 | Kadsura induta |
| Kadsuindutain D | 34.0 | Kadsura induta |
| Kadsuindutain E | 18.8 | Kadsura induta |
| Dexamethasone | ~1.09 (IC25) | Positive Control[1] |
| Indomethacin | > 100 | Positive Control |
Table 2: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 (µM) | Source/Reference |
| Heilaohuacid A | 8.15 | Kadsura coccinea |
| Heilaohuacid B | 9.86 | Kadsura coccinea |
| Dexamethasone | ~0.05 | Positive Control |
| Indomethacin | ~50 | Positive Control[2] |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | IC50 (µM) | Source/Reference |
| Kadsuindutains | Not reported | Kadsura induta |
| Heilaohuacids | Not reported | Kadsura coccinea |
| Dexamethasone | ~0.1 | Positive Control |
| Celecoxib | Potent Inhibition | Positive Control[3] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of the compounds from Kadsura are primarily attributed to their interference with key signaling cascades that regulate the expression of pro-inflammatory genes. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Simplified NF-κB and MAPK signaling pathways in macrophages.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of test compounds (Kadsura lignans/triterpenoids or known inhibitors) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
NO production is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Caption: General workflow for in vitro anti-inflammatory assays.
Cytokine Measurement (IL-6 and TNF-α)
The concentrations of IL-6 and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is read at 450 nm, and cytokine concentrations are determined from their respective standard curves.
Conclusion
The naturally occurring lignans and triterpenoids from the Kadsura genus exhibit promising anti-inflammatory activities, with potencies in the low micromolar range for the inhibition of key pro-inflammatory mediators. While generally less potent than the corticosteroid dexamethasone, their activity is comparable to or, in some cases, exceeds that of the NSAID indomethacin, particularly in the inhibition of IL-6. These findings underscore the potential of Kadsura-derived compounds as a source for the development of novel anti-inflammatory drugs. Further in-vivo studies and toxicological profiling are warranted to fully elucidate their therapeutic potential.
References
- 1. Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevation of interleukin-6 in response to a chronic inflammatory stimulus in mice: inhibition by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Natural Antiviral Glycyrrhizin and its Derivatives with Synthetic Antivirals Against HIV-1 and SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective antiviral therapies, both natural compounds and synthetic drugs present viable avenues for investigation. This guide provides a detailed, head-to-head comparison of the naturally occurring triterpenoid glycoside, Glycyrrhizin, and its derivatives, with established synthetic antiviral agents for the treatment of Human Immunodeficiency Virus 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanisms of action to facilitate an objective evaluation of these compounds.
Quantitative Antiviral Activity
The antiviral efficacy of a compound is typically determined by its ability to inhibit viral replication in vitro. Key metrics for this evaluation include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of a drug required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the compound's therapeutic window.
Comparative Efficacy Against HIV-1
| Compound | Drug Class | Target | Assay | Cell Line | EC50 / IC50 | CC50 | SI (CC50/EC50) |
| Glycyrrhizin | Natural Product | Viral Entry/Replication | Plaque Reduction | MT-4 | 0.15 mM[1] | >20,000 µg/mL (~24.3 mM)[2] | >162 |
| Cytopathic Effect | MT-4 | 0.6 mM (complete inhibition)[1] | |||||
| Luciferase Reporter | MT-2 | 0.2 mg/mL (~0.24 mM)[3] | |||||
| Glycyvir (Glycyrrhizin derivative) | Natural Product Derivative | Viral Entry | Pseudovirus Neutralization | TZM-bl | 3.9 - 27.5 µM[4] | Not specified | Not specified |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | Not specified | Not specified | Not specified | Not specified | Not specified |
| Lopinavir | Protease Inhibitor | Protease | In vitro | Not specified | 0.006 µM[5] | Not specified | Not specified |
Comparative Efficacy Against SARS-CoV-2
| Compound | Drug Class | Target | Assay | Cell Line | EC50 / IC50 | CC50 | SI (CC50/EC50) |
| Glycyrrhizin | Natural Product | Main Protease (Mpro), Viral Entry | CPE Inhibition | Vero E6 | 0.44 mg/mL (~0.53 mM)[6] | >4 mg/mL[6] | >9 |
| Plaque Reduction | Vero E6 | 300-600 µg/mL (~0.36-0.73 mM)[2] | >20,000 µg/mL (~24.3 mM)[2] | >33-67 | |||
| Mpro Inhibition | Cell-free | 70.3% inhibition at 30 µM[7] | Not applicable | Not applicable | |||
| Glycyvir (Glycyrrhizin derivative) | Natural Product Derivative | Viral Replication | MTT Assay | Vero E6 | 2 - 8 µM[4] | Not specified | Not specified |
| Remdesivir | Nucleoside Analog | RNA-dependent RNA polymerase (RdRp) | qRT-PCR | Vero E6 | 770 nM[8] | >100 µM[8] | >129 |
| Lopinavir | Protease Inhibitor | 3CLpro | In vitro | Not specified | 26 µM[5] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common in vitro antiviral assays cited in the comparison tables.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV-1) in a 96-well microtiter plate and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Glycyrrhizin) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and inoculate with a known titer of the virus (e.g., 100 TCID50). Simultaneously, add the diluted test compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the positive control wells (typically 48-72 hours).
-
CPE Evaluation: Observe the wells under a microscope and score the degree of CPE. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days for SARS-CoV-2).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the plaque number by 50%.
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This assay measures the amount of viral RNA in the supernatant of infected cells to determine the effect of a compound on viral replication.
Protocol:
-
Cell Culture and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of varying concentrations of the test compound.
-
Supernatant Collection: At specific time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.
-
qRT-PCR: Perform qRT-PCR using primers and probes specific to a viral gene (e.g., N gene for SARS-CoV-2).
-
Data Analysis: Quantify the viral RNA levels based on a standard curve. The EC50 is the concentration of the compound that reduces the viral RNA level by 50%.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which antiviral agents inhibit viral replication is fundamental for drug development.
Glycyrrhizin and its Derivatives
Glycyrrhizin exhibits a multi-faceted mechanism of action against both HIV-1 and SARS-CoV-2. Against HIV-1, it has been shown to inhibit viral entry and replication.[2][9] One proposed mechanism involves the induction of β-chemokines, which can block the CCR5 co-receptor necessary for HIV-1 entry into host cells.[4][9] For SARS-CoV-2, Glycyrrhizin has been reported to inhibit the viral main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[7][10] It may also interfere with viral entry by binding to the ACE2 receptor or the viral spike protein.[6][11]
Caption: Proposed mechanisms of antiviral action for Glycyrrhizin against HIV-1 and SARS-CoV-2.
Synthetic Antivirals
Synthetic antivirals for HIV-1 and SARS-CoV-2 typically target specific viral enzymes or proteins essential for the viral life cycle.
-
HIV-1 Antivirals:
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine act as chain terminators during the conversion of viral RNA to DNA by the reverse transcriptase enzyme.[12][13]
-
Protease Inhibitors (PIs) such as Lopinavir block the viral protease enzyme, preventing the cleavage of viral polyproteins into functional proteins required for mature virion assembly.[12]
-
-
SARS-CoV-2 Antivirals:
-
Nucleoside Analogs like Remdesivir target the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis.[8]
-
Protease Inhibitors such as Nirmatrelvir (a component of Paxlovid) inhibit the main protease (Mpro/3CLpro), which is essential for processing viral polyproteins.[8]
-
Caption: Mechanisms of action for common classes of synthetic antiviral drugs against HIV-1 and SARS-CoV-2.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vitro screening of antiviral compounds.
Caption: A generalized workflow for the in vitro screening and evaluation of potential antiviral compounds.
References
- 1. Lopinavir/ritonavir: A rapid review of effectiveness in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 2. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 3. Lopinavir/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 8. Documents download module [ec.europa.eu]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. Antiviral and Immune Stimulant Activities of Glycyrrhizin Against Duck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Scrutinizing Binankadsurin A: A Comparative Guide to its Anti-HIV Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental data available for Binankadsurin A and related compounds, focusing on the reproducibility of findings in the context of anti-HIV research.
While direct experimental data on the anti-HIV activity of this compound remains elusive in publicly available scientific literature, extensive research into the therapeutic potential of lignans from the Schisandra plant family, from which this compound is derived, offers valuable insights. This guide synthesizes the available data on closely related compounds, outlines the experimental methodologies employed in their evaluation, and presents the underlying signaling pathways pertinent to their mechanism of action.
Comparative Analysis of Anti-HIV Activity
Although specific quantitative data for this compound is not available, studies on other lignans isolated from Schisandra species provide a benchmark for potential efficacy. The following table summarizes the reported anti-HIV-1 activity of these related compounds.
| Compound | Plant Source | Assay Type | EC50 (µM) | Therapeutic Index (TI) |
| (±)-Gomisin M1 | Schisandra rubriflora | HIV-1 Replication in H9 Lymphocytes | <0.65[1] | >68[1] |
| Tiegusanin G | Schisandra propinqua var. sinensis | HIV-1 Inhibition | 7.9 | >25[2] |
| Rubrisandrin C | Schisandra rubriflora | HIV-1(IIIB) Induced Syncytium Formation | 2.26 - 20.4 (µg/mL) | 15.4 |
| Schisandrin B | Schisandra chinensis | HIV-1 RT DNA Polymerase Activity | - | - |
| Deoxyschizandrin | Schisandra chinensis | HIV-1 RT DNA Polymerase Activity | - | - |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.
Experimental Protocols
The reproducibility of experimental findings is contingent on detailed and transparent methodologies. The following protocols are standard assays used to evaluate the anti-HIV activity of natural compounds.
Inhibition of HIV-1 Replication Assay
This assay assesses the ability of a compound to inhibit the overall replication of the HIV-1 virus in a cell culture system.
-
Cell Line: Human T-cell lines susceptible to HIV-1 infection, such as H9 lymphocytes or MT-4 cells, are commonly used.
-
Virus: A laboratory-adapted strain of HIV-1, such as HIV-1(IIIB), is used to infect the cells.
-
Procedure:
-
Cells are cultured in a suitable medium and seeded in microtiter plates.
-
The cells are then infected with a standardized amount of HIV-1.
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells.
-
A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (no compound) are included.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
Syncytium Formation Assay
This assay measures the inhibition of virus-induced cell fusion (syncytium formation), a characteristic cytopathic effect of HIV-1 infection.
-
Cell Lines: Co-cultures of HIV-1 infected cells (e.g., H9/HIV-1) and uninfected CD4+ target cells (e.g., MT-2 cells) are used.
-
Procedure:
-
Infected and uninfected cells are mixed in the presence of varying concentrations of the test compound.
-
The co-culture is incubated for a sufficient time to allow for syncytium formation (typically 24 hours).
-
The number of syncytia (large, multinucleated cells) in each well is counted under a microscope.
-
-
Data Analysis: The EC50 value is determined as the concentration of the compound that reduces the number of syncytia by 50% compared to the untreated control.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase, a key enzyme for viral replication.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a non-radioactive tag).
-
Procedure:
-
The HIV-1 RT enzyme is incubated with the test compound at various concentrations.
-
The substrate mix is added to initiate the DNA synthesis reaction.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.
References
A Comparative Analysis of Binankadsurin A and Other Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural products remain a vital source of inspiration and innovation. This guide provides a comparative benchmark of Binankadsurin A against a selection of well-established natural anti-inflammatory compounds: Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and Boswellic Acid. This analysis is based on available experimental data on their efficacy in inhibiting key inflammatory markers, specifically Reactive Oxygen Species (ROS) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Executive Summary
This compound demonstrates potent inhibitory activity against phorbol myristate acetate (PMA)-induced ROS production in human polymorphonuclear neutrophils. When compared to other prominent natural anti-inflammatory agents, its efficacy in specific assays highlights its potential as a valuable lead compound for further investigation. This guide presents a quantitative comparison of these compounds, details the experimental protocols for the cited assays, and visualizes the key signaling pathways involved in their anti-inflammatory mechanisms.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds in relevant in vitro anti-inflammatory assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils
| Compound | IC50 (µM) | Reference |
| This compound | 4.3 ± 1.0 | [1] |
| Curcumin | Not directly comparable data found | |
| Resveratrol | Qualitatively shown to inhibit PMA-induced ROS | [2] |
| EGCG | Qualitatively shown to inhibit PMA-induced ROS | [3] |
| Boswellic Acid | Qualitatively shown to modulate ROS production | [4] |
Table 2: Inhibition of LPS-Induced TNF-α and IL-6 Release in Macrophages (RAW 264.7)
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) | Reference(s) |
| Curcumin | 7.4 | ~20 (dose-dependent inhibition) | [5],[6] |
| Resveratrol | 18.9 ± 0.6 | 17.5 ± 0.7 | [7][8][9] |
| EGCG | Qualitatively shown to inhibit | Qualitatively shown to inhibit | [1][10][11] |
| Boswellic Acid | Not directly comparable data found | Not directly comparable data found |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural products are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the transcription of pro-inflammatory genes, and are common targets for these compounds.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and comparison of results.
PMA-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils
This assay measures the intracellular production of ROS in neutrophils upon stimulation with Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C.
Materials:
-
Freshly isolated human polymorphonuclear neutrophils (PMNs)
-
Hanks' Balanced Salt Solution (HBSS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds (this compound, etc.)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
DCFH-DA Loading: Incubate the neutrophils with 10 µM DCFH-DA for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: Add the test compounds at various concentrations to the DCFH-DA-loaded neutrophils in a 96-well plate and incubate for a specified pre-treatment time.
-
Stimulation: Induce ROS production by adding a final concentration of 100 nM PMA to each well.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader. Readings can be taken kinetically over a period of time (e.g., 60 minutes).
-
Data Analysis: The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the PMA-induced ROS production compared to the vehicle control.
LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages
This assay quantifies the release of the pro-inflammatory cytokines TNF-α and IL-6 from the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
24-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in the LPS-induced secretion of TNF-α or IL-6 compared to the vehicle control.
Conclusion
This compound exhibits promising anti-inflammatory activity, particularly in the inhibition of ROS production. While a direct, comprehensive comparison with other natural products is challenging due to the variability in experimental designs across studies, the data presented in this guide provides a valuable benchmark for its potential. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound. Its potent activity, coupled with the well-documented anti-inflammatory mechanisms of the comparator compounds, underscores the continued importance of natural product research in the development of novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGCG Alleviates Lipopolysaccharide-Induced Septic Shock by Inhibiting NET-Mediated ROS Production by Regulating CXCL2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. Resveratrol inhibits cytokine production in LPS-stimulated RAW264.7 cells potentially through TLR4/MyD88/NF-κB pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating In Silico Predictions of Binankadsurin A: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in silico predictions of Binankadsurin A, a novel putative STAT3 inhibitor. To objectively assess its performance, this document outlines key in vitro assays and compares its hypothetical data with established STAT3 inhibitors. All experimental protocols are detailed to ensure reproducibility.
Introduction
This compound has been identified through computational screening as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. This guide details the in vitro validation process to confirm the in silico predictions and characterize the biological activity of this compound in comparison to known STAT3 inhibitors.
Comparative In Vitro Data
The following tables summarize the hypothetical in vitro performance of this compound against well-characterized STAT3 inhibitors.
Table 1: STAT3 Inhibition Activity
| Compound | STAT3 Dimerization Inhibition (IC50, µM) | STAT3 DNA-Binding Inhibition (IC50, µM) | STAT3-Dependent Luciferase Reporter Assay (IC50, µM) |
| This compound (Hypothetical) | 1.5 | 0.8 | 2.1 |
| Stattic | - | - | 5.1[1] |
| S3I-201 (NSC 74859) | 86.4 | - | - |
| STX-0119 | - | - | - |
| YY002 | - | - | - |
| BP-1-102 | - | 4-7 | - |
Note: '-' indicates data not available in the provided search results. IC50 values represent the concentration required for 50% inhibition.
Table 2: Cell Viability and Cytotoxicity
| Compound | Cell Line | Cell Viability (IC50, µM) |
| This compound (Hypothetical) | MDA-MB-231 | 5.2 |
| Stattic | MDA-MB-231 | 0.29[1] |
| H171, H174, H182 | MDA-MB-231 | 1.0 - 1.9[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for in vitro validation.
References
Comparative Biological Activity of Binankadsurin A Isomers: A Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Isomerism in Biological Activity
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. These structural differences can be subtle, yet they can lead to significant variations in pharmacological properties, including efficacy, toxicity, and metabolic stability. For a compound like Binankadsurin A, different isomers may exhibit varied affinities for their biological targets, leading to a range of potencies in their therapeutic effects. Therefore, isolating and individually evaluating each isomer is a critical step in the drug discovery process.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and objective comparison of the biological activities of this compound isomers, all quantitative data should be summarized in a structured table. The following table provides a template for presenting key parameters such as anti-HIV activity and cytotoxicity.
| Isomer | Anti-HIV Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Isomer 1 | |||
| Isomer 2 | |||
| Isomer 3 | |||
| Isomer n | |||
| Positive Control (e.g., AZT) |
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of the isomer that inhibits 50% of the viral replication.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the isomer that causes the death of 50% of the host cells.
-
Selectivity Index (SI): A ratio that measures the therapeutic window of a compound. A higher SI value indicates a more promising therapeutic candidate.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. The following are methodologies for key experiments in a comparative study of this compound isomers.
Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This assay is widely used to quantify the inhibition of HIV-1 infection.
1. Cell Culture and Reagents:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).
-
HIV-1 viral stocks (e.g., NL4-3 or BaL).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Luciferase assay reagent.
2. Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound isomers and a positive control (e.g., Azidothymidine - AZT).
-
Pre-incubate the diluted compounds with a fixed amount of HIV-1 virus for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixtures to the wells.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, remove the supernatant and lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition relative to the virus control (no compound) and determine the EC₅₀ values using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Culture and Reagents:
-
A relevant cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
2. Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the this compound isomers to the wells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (vehicle).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the untreated control and determine the CC₅₀ values.
Mandatory Visualization
To visually represent the workflow of a comparative study, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound isomers.
Caption: Hypothetical signaling pathways for this compound isomers' activity.
Conclusion
A systematic comparative study of this compound isomers is essential to unlock its full therapeutic potential. By employing standardized assays and clear data presentation, researchers can effectively identify the most promising isomer for development as a novel therapeutic agent. The lack of publicly available comparative data for this compound isomers highlights a significant research gap and a valuable opportunity for contribution to the field of natural product drug discovery. The framework presented in this guide provides a robust starting point for such an investigation.
Assessing the Selectivity of Binankadsurin A for Viral vs. Host Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of the novel antiviral candidate, Binankadsurin A. The document presents a comparative analysis of its inhibitory activity against viral targets versus its off-target effects on host cellular components. All data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this compound as a potential therapeutic agent.
Mechanism of Action
This compound is a synthetic small molecule designed as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] By binding to the active site of the viral RdRp, this compound prevents the synthesis of viral RNA, thereby halting viral propagation. However, preliminary screening has revealed a potential off-target activity against human Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the Ras/Raf/MEK/ERK signaling pathway that regulates cell proliferation, differentiation, and survival. This guide evaluates the therapeutic window of this compound by quantifying its potency against its intended viral target versus its unintended host target.
Quantitative Data Presentation
The selectivity of an antiviral compound is a critical determinant of its clinical viability. A high selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50), indicates a wider margin of safety.
Table 1: Antiviral Activity and Cytotoxicity of this compound
This table summarizes the antiviral efficacy and cellular cytotoxicity of this compound across various RNA viruses and cell lines.
| Virus Target | Virus Family | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A Virus (H1N1) | Orthomyxoviridae | MDCK | 0.85 | 110 | 129.4 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | 1.2 | > 150 | > 125 |
| Dengue Virus (DENV-2) | Flaviviridae | Vero | 2.5 | > 150 | > 60 |
| SARS-CoV-2 | Coronaviridae | Vero E6 | 0.92 | 125 | 135.9 |
IC50: 50% inhibitory concentration, determined by Plaque Reduction Assay. CC50: 50% cytotoxic concentration, determined by MTT Assay.
Table 2: Off-Target Host Kinase Inhibition Profile of this compound
This table details the inhibitory activity of this compound against the primary identified host off-target, MEK1, and other related kinases to assess its specificity.
| Host Target Kinase | Pathway | Inhibition Constant (Ki, µM) |
| MEK1 | MAPK/ERK | 8.7 |
| MEK2 | MAPK/ERK | 25.4 |
| ERK1 | MAPK/ERK | > 100 |
| p38α | MAPK/p38 | > 100 |
| JNK1 | MAPK/JNK | > 100 |
Ki: Inhibition constant, determined by in vitro kinase assays.
Signaling Pathway and Experimental Workflow Visualizations
This compound: On-Target and Off-Target Pathways
The following diagram illustrates the intended and unintended molecular interactions of this compound.
Caption: On-target viral RdRp inhibition and off-target host MEK1 inhibition by this compound.
Workflow for Assessing Antiviral Selectivity
This diagram outlines the experimental process for determining the selectivity of this compound.
References
Comparative Guide to the Dose-Response Validation of Binankadsurin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of the novel compound Binankadsurin A against a known inhibitor of the brassinosteroid signaling pathway. The data and protocols presented herein are intended to serve as a framework for the statistical validation and comparison of compounds targeting this pathway.
Introduction
This compound is a novel synthetic compound with potential applications in the modulation of plant growth and development. Preliminary screenings suggest that this compound acts as an antagonist of the brassinosteroid signaling pathway, a critical regulator of cell elongation, division, and differentiation in plants. This guide offers a detailed comparison of the in vitro dose-response of this compound with Brassinazole, a well-characterized inhibitor of brassinosteroid biosynthesis.
Comparative Dose-Response Data
The following table summarizes the quantitative data from a comparative dose-response analysis of this compound and Brassinazole in a cell-based reporter assay. The assay measures the inhibition of a brassinosteroid-induced promoter-luciferase reporter construct in Arabidopsis thaliana protoplasts.
| Compound | Target | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | Brassinosteroid Receptor (BRI1) | 15.2 ± 1.8 | -1.2 ± 0.1 | 98.5 ± 2.1 |
| Brassinazole | DWARF4 (CYP90B1) | 45.7 ± 3.5 | -1.0 ± 0.2 | 99.1 ± 1.5 |
Experimental Protocols
Cell-Based Luciferase Reporter Assay
This protocol details the methodology used to generate the dose-response data presented above.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the brassinosteroid signaling pathway.
Materials:
-
Arabidopsis thaliana (Col-0) seedlings (7-10 days old)
-
Protoplast isolation solution (1% cellulase, 0.25% macerozyme, 0.4 M mannitol, 20 mM MES, pH 5.7, 20 mM KCl, 10 mM CaCl2, 0.1% BSA)
-
W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)
-
PEG-calcium transfection solution (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl2)
-
Reporter plasmid (pDR5::LUC)
-
Internal control plasmid (pUBQ10::GUS)
-
Test compounds (this compound, Brassinazole) dissolved in DMSO
-
24-well plates
-
Luciferase assay reagent
-
GUS assay buffer
Procedure:
-
Protoplast Isolation: Harvest leaves from Arabidopsis seedlings and digest in protoplast isolation solution for 3-4 hours in the dark with gentle shaking.
-
Protoplast Purification: Filter the protoplast suspension through a nylon mesh and wash with W5 solution.
-
Transfection: Resuspend protoplasts in MMg solution and transfect with the reporter and internal control plasmids using the PEG-calcium solution.
-
Treatment: Aliquot the transfected protoplasts into 24-well plates. Add test compounds at various concentrations (typically from 0.1 nM to 10 µM) and a brassinosteroid agonist (e.g., brassinolide at 10 nM) to induce the pathway.
-
Incubation: Incubate the plates for 12-16 hours in the dark at room temperature.
-
Lysis and Assay: Lyse the protoplasts and measure luciferase and GUS activity using a luminometer and spectrophotometer, respectively.
-
Data Analysis: Normalize the luciferase activity to the GUS activity. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 and Hill slope.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the brassinosteroid signaling pathway with the putative target of this compound and the experimental workflow for the dose-response validation.
Caption: Brassinosteroid signaling pathway and the inhibitory target of this compound.
Caption: Experimental workflow for dose-response validation of pathway inhibitors.
Peer-Reviewed Validation of Binankadsurin A's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Binankadsurin A, a lignan isolated from Kadsura longipedunculata, has emerged as a compound of interest with demonstrated therapeutic potential in preclinical studies. This guide provides a comparative overview of its validated biological activities, supported by available experimental data, to aid in further research and development.
Quantitative Data Summary
The therapeutic potential of this compound has been quantified in two primary areas: anti-HIV activity and hepatoprotective effects. The following table summarizes the key efficacy data from peer-reviewed research.
| Therapeutic Area | Parameter | Value | Alternative Compound | Parameter | Value |
| Anti-HIV Activity | EC₅₀ | 3.86 µM | Not available in cited studies | Not applicable | Not applicable |
| Hepatoprotective Effect | ED₅₀ | 79.3 µmol/L | Not available in cited studies | Not applicable | Not applicable |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the assays used to determine the therapeutic potential of this compound.
Anti-HIV Activity Assay (General Protocol)
A common method for evaluating anti-HIV activity in vitro involves the use of cell lines susceptible to HIV infection, such as C8166 cells.
-
Cell Culture: C8166 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Virus Infection: Cells are infected with a known titer of an HIV-1 strain.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A positive control (e.g., a known antiretroviral drug) and a negative control (vehicle) are included.
-
Incubation: The treated and control cells are incubated for a period that allows for viral replication and the observation of cytopathic effects.
-
Assessment of Antiviral Activity: The protective effect of the compound is assessed by measuring cell viability using methods like the MTT assay. The concentration of the compound that protects 50% of the cells from virus-induced death is determined as the 50% effective concentration (EC₅₀).
Hepatoprotective Activity Assay (General Protocol)
The hepatoprotective effect is often evaluated in animal models where liver injury is induced by a hepatotoxin.
-
Animal Model: A suitable animal model, such as rats or mice, is used.
-
Induction of Liver Injury: Liver damage is induced by the administration of a hepatotoxic agent, such as carbon tetrachloride (CCl₄) or acetaminophen.
-
Compound Administration: this compound is administered to the test group of animals, typically before or after the induction of liver injury. Control groups receive either the vehicle or a known hepatoprotective agent.
-
Biochemical Analysis: After a specified treatment period, blood samples are collected to measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A reduction in these enzyme levels indicates a hepatoprotective effect.
-
Histopathological Examination: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the extent of liver damage and the protective effect of the compound at a cellular level. The dose that produces 50% of the maximum protective effect is determined as the 50% effective dose (ED₅₀).
Mechanism of Action and Signaling Pathways
Currently, there is limited published information available regarding the specific mechanism of action and the signaling pathways through which this compound exerts its anti-HIV and hepatoprotective effects. Further research is required to elucidate these molecular pathways.
As a reference, studies on other lignans from the same genus, such as "Heilaohulignan C," have shown that their anticancer effects can be mediated through the induction of apoptosis. This process often involves the modulation of key proteins in the apoptotic pathway. For instance, Heilaohulignan C has been shown to increase the expression of p53 and Bax (pro-apoptotic proteins) and decrease the expression of Bcl-2 (an anti-apoptotic protein), leading to the activation of caspases and subsequent cell death. It is plausible that this compound may operate through similar or related pathways, but this remains to be experimentally validated.
The following diagram illustrates a generalized apoptotic pathway that could be investigated for this compound's mechanism of action, based on findings for related compounds.
Caption: Hypothetical apoptotic pathway for this compound.
To investigate the mechanism of action, a structured experimental workflow is necessary.
Caption: Workflow for elucidating the mechanism of action.
Disclaimer: The information provided in this guide is based on limited available peer-reviewed data. The signaling pathway diagram is illustrative and based on related compounds, not on direct evidence for this compound. Extensive further research is required to fully validate the therapeutic potential and understand the mechanisms of action of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Binankadsurin A: A Procedural Guide
In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Binankadsurin A. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adheres to the precautionary principle, treating the compound as a hazardous substance and outlining disposal protocols that align with general best practices for chemical waste management.
Immediate Safety and Handling Protocol
Given the unknown specific toxicity and reactivity of this compound, it must be handled as a hazardous chemical. All personnel should adhere to the following immediate safety measures:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, appropriately labeled container for hazardous waste disposal. Do not use combustible materials, such as paper towels, to clean up spills of an unknown oxidizing agent.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical for safe disposal.
-
Waste Characterization: Since specific hazard data for this compound is unavailable, it should be categorized as "hazardous waste" by default.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a general rule, segregate waste as follows:
Disposal Procedures for this compound Waste
Disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) department.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.[3]
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[5]
-
An estimate of the quantity or concentration.
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
The laboratory room number.[5]
-
-
Accumulation and Storage:
-
Requesting Pickup:
Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.[7]
-
Sharps: Contaminated sharps (e.g., needles, pipette tips, broken glass) must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[7]
-
Empty Containers: The original container of this compound, even if "empty," may contain hazardous residue. It should be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10]
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling and preparing hazardous waste for disposal should be followed.
Protocol 1: Preparation of Aqueous this compound Waste
-
Objective: To safely collect aqueous waste containing this compound for disposal.
-
Materials:
-
Designated hazardous waste container (HDPE or other compatible plastic).
-
Hazardous waste label.
-
Secondary containment bin.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Don appropriate PPE.
-
Label the waste container with all required information.
-
Place the labeled container in a secondary containment bin within the designated Satellite Accumulation Area.
-
Carefully pour the aqueous this compound waste into the container, avoiding splashes.
-
Securely close the container lid immediately after adding the waste.
-
Log the addition of waste if required by institutional protocols.
-
When the container is full or the accumulation time limit is reached, request a pickup from EHS.
-
Protocol 2: Management of Solid Waste Contaminated with this compound
-
Objective: To safely collect solid waste contaminated with this compound for disposal.
-
Materials:
-
Heavy-duty, clear plastic bag.
-
Labeled hazardous waste pail or box for solid waste.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Don appropriate PPE.
-
Place a clear plastic bag as a liner inside a designated solid hazardous waste container.
-
Place all non-sharp, solid waste items contaminated with this compound (e.g., gloves, bench paper) into the bag.
-
Once full, securely seal the bag.
-
Close the outer container and ensure it is properly labeled as hazardous solid waste.
-
Request a pickup from EHS.
-
Data Presentation
In the absence of specific quantitative data for this compound, the following table summarizes general regulatory limits and guidelines for laboratory hazardous waste accumulation. Researchers must consult their institution's EHS for specific local requirements.
| Parameter | Guideline / Limit | Regulatory Body (Example) |
| Accumulation Time Limit | Up to 90 days for Large Quantity Generators. | US EPA[7] |
| SAA Quantity Limit | Up to 55 gallons of non-acute hazardous waste. | US EPA[9] |
| Drain Disposal pH | Generally between 5.0 and 12.5 for non-hazardous substances (Not applicable to this compound). | General Guidance[2] |
Visualizations
The following diagrams illustrate the procedural workflows for the safe disposal of this compound.
Caption: Workflow for the disposal of liquid this compound waste.
Caption: Decision workflow for segregating this compound waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Binankadsurin A
Disclaimer: A specific Safety Data Sheet (SDS) for Binankadsurin A is not publicly available. The following guidelines are based on established safety protocols for handling potent and potentially cytotoxic compounds. Researchers must conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic agents.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.[1][4] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination.[1][3] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Minimizes the risk of inhaling aerosolized compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated work area.[1] |
Operational Plan: Handling and Experimental Procedures
All work with this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.
Workflow for Safe Handling of this compound
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
